KDM4C-IN-35
Description
Properties
CAS No. |
1841508-48-2 |
|---|---|
Molecular Formula |
C19H14N2O5 |
Molecular Weight |
350.33 |
IUPAC Name |
2-[2-Hydroxy-5-(4-hydroxy-benzoylamino)-phenyl]-isonicotinic acid |
InChI |
InChI=1S/C19H14N2O5/c22-14-4-1-11(2-5-14)18(24)21-13-3-6-17(23)15(10-13)16-9-12(19(25)26)7-8-20-16/h1-10,22-23H,(H,21,24)(H,25,26) |
InChI Key |
MXKVATSZRALAIN-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC=NC(C2=CC(NC(C3=CC=C(O)C=C3)=O)=CC=C2O)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KDM4C-IN-35; KDM4C IN 35; KDM4CIN35; |
Origin of Product |
United States |
Molecular and Enzymatic Characteristics of Kdm4c
Genetic Organization and Structural Variants of KDM4C
The gene encoding KDM4C is located on the short (p) arm of human chromosome 9, specifically at band 9p24.1. haematologica.orghaematologica.org This region is subject to frequent genomic aberrations in various human cancers. genecards.org Amplification of the 9p24 chromosomal region, leading to KDM4C overexpression, is observed in several malignancies, including esophageal squamous cell carcinoma, breast cancer, and colorectal cancer. frontiersin.orgwikipedia.orgoup.com In B-cell lymphomas, focal structural variants such as heterozygous deletions, duplications, and translocations are the primary mechanisms of KDM4C alterations. haematologica.org These genomic changes can result in the loss of function or altered protein structure, implicating KDM4C in tumorigenesis. haematologica.org Dysregulation of KDM4C has been shown to promote chromosomal instability by affecting the fidelity of chromosome segregation during mitosis. oup.com
KDM4C is a member of the Jumonji domain 2 (JMJD2) or KDM4 family of proteins. wikipedia.org This family consists of six members in humans, KDM4A through KDM4F. frontiersin.orgacs.org KDM4A, KDM4B, and KDM4C are highly similar in structure and function. mdpi.com KDM4D is a smaller protein that lacks some of the functional domains present in KDM4A-C. aacrjournals.org KDM4E and KDM4F are considered to be pseudogenes, meaning they are thought to be non-functional relatives of the KDM4 genes. acs.orgmdpi.comnih.govresearchgate.net The active members of the KDM4 family have distinct and sometimes overlapping roles in various biological processes, including the regulation of transcription and response to metabolic stimuli. frontiersin.orgmdpi.comfrontiersin.org
Table 1: Human KDM4 Family Members
| Member | Aliases | Functional Status | Key Distinctions |
|---|---|---|---|
| KDM4A | JMJD2A | Active | Overexpressed in various cancers; targets H3K9 and H3K36. aacrjournals.org |
| KDM4B | JMJD2B | Active | Implicated in cancer progression and stem cell maintenance. frontiersin.org |
| KDM4C | JMJD2C, GASC1 | Active | Amplified in cancers; crucial for chromosome segregation. oup.comoup.com |
| KDM4D | JMJD2D | Active | Lacks PHD and Tudor domains; predominantly expressed in the testes. aacrjournals.org |
| KDM4E | JMJD2E | Pseudogene | Likely non-functional. acs.orgnih.gov |
| KDM4F | Pseudogene | Likely non-functional. mdpi.comaacrjournals.org |
Protein Domain Architecture of KDM4C
The KDM4C protein possesses a multi-domain structure that is essential for its function. It contains catalytic domains responsible for its enzymatic activity and reader domains that recognize specific histone modifications. wikipedia.orgelabscience.com
The catalytic activity of KDM4C is conferred by its Jumonji C (JmjC) domain. oup.comebi.ac.uk The JmjC domain belongs to the cupin superfamily of metalloenzymes and forms an active pocket that coordinates the necessary cofactors for demethylation. oup.comebi.ac.uk Adjacent to the JmjC domain is the Jumonji N (JmjN) domain. nih.gov The JmjN domain is crucial for the structural integrity and stability of the catalytic JmjC domain. e-century.usnih.gov Studies have shown that the JmjN and JmjC domains interact to form a stable structural unit, and this interaction is essential for the demethylase activity of KDM4C. nih.govoncotarget.comresearchgate.net The JmjN domain also serves as a dimerization interface for KDM4C, and this dimerization is a prerequisite for its catalytic function. nih.govoncotarget.com
In addition to the catalytic domains, KDM4C contains several "reader" domains that interpret the histone code. These include two Plant Homeodomain (PHD) type zinc fingers and two Tudor domains located in the C-terminal region of the protein. haematologica.orgwikipedia.org The tandem Tudor domains (TTD) of KDM4C are specialized to recognize and bind to trimethylated histone H3 at lysine (B10760008) 4 (H3K4me3), a mark associated with active transcription. nih.govnih.govescholarship.org This interaction is functionally significant, as the binding of the TTD to H3K4me3 stimulates the demethylase activity of KDM4C towards the repressive H3K9me3 mark, often on the same histone tail. nih.gov This provides a mechanism for cross-talk between activating and repressive histone marks. The Tudor domains are also essential for recruiting KDM4C to mitotic chromatin, highlighting their role in chromosome segregation. oup.com While the function of the PHD domains in KDM4C is less clear, in other proteins, these domains are known to bind to modified and unmodified histone residues. frontiersin.orgoup.com The reader domains are crucial for targeting KDM4C to specific genomic loci. nih.govnih.gov
Table 2: Domain Architecture of KDM4C
| Domain | Type | Location | Function |
|---|---|---|---|
| JmjN | Catalytic Support | N-terminal | Essential for JmjC stability and activity; dimerization interface. nih.gove-century.us |
| JmjC | Catalytic | N-terminal | Contains the active site for demethylation. oup.comebi.ac.uk |
| PHD | Reader | C-terminal | Two present; function in KDM4C is not fully characterized. frontiersin.orgwikipedia.org |
| Tudor | Reader | C-terminal | Two present; form a tandem Tudor domain (TTD) that recognizes and binds methylated histones, such as H3K4me3, and localizes the protein to chromatin. oup.comnih.govnih.gov |
Catalytic Mechanism and Substrate Specificity
KDM4C is a dioxygenase that catalyzes the removal of methyl groups from lysine residues on histones in a process dependent on specific cofactors. frontiersin.orgresearchgate.net The enzymatic reaction requires Fe(II) (ferrous iron) and α-ketoglutarate (also known as 2-oxoglutarate or 2-OG) as co-substrates. frontiersin.orgoup.comnih.gov In the presence of molecular oxygen, KDM4C utilizes these cofactors to hydroxylate the methyl group on the target lysine, leading to the spontaneous release of formaldehyde (B43269) and succinate (B1194679), and the demethylated lysine. nih.govuniprot.orguniprot.org
KDM4C exhibits high specificity for certain histone marks. It primarily demethylates trimethylated and dimethylated lysine 9 of histone H3 (H3K9me3/me2) and trimethylated and dimethylated lysine 36 of histone H3 (H3K36me3/me2). oup.comoup.com It shows a preference for the trimethylated states. uniprot.orgplos.org KDM4C does not demethylate H3 'Lys-4', H3 'Lys-27', or H4 'Lys-20'. uniprot.orguniprot.org The removal of the H3K9me3 mark, which is associated with condensed, transcriptionally silent heterochromatin, typically leads to transcriptional activation. oup.comresearchgate.net Conversely, its activity on H3K36me3, a mark linked to transcriptional elongation, suggests more complex regulatory roles. frontiersin.org The catalytic activity of KDM4C can be modulated by other post-translational modifications on the histone tail, indicating a sophisticated level of regulatory cross-talk. plos.org
Dioxygenase Activity Requiring Fe(II) and α-Ketoglutarate
KDM4C belongs to the Jumonji C (JmjC) domain-containing family of histone demethylases, which are classified as Fe(II) and α-ketoglutarate (also known as 2-oxoglutarate or 2-OG) dependent dioxygenases. biologists.comresearchgate.net The catalytic mechanism involves an oxidative reaction within a specialized pocket formed by the JmjC domain. biologists.com This active site coordinates the binding of the essential cofactors Fe(II) and α-ketoglutarate. biologists.comoup.com The demethylation process utilizes molecular oxygen to oxidatively remove methyl groups from lysine residues on histone tails, producing succinate and formaldehyde as byproducts. researchgate.netpromega.com The catalytic activity of these enzymes can be sensitive to the availability of their cofactors and oxygen levels. acs.orgnih.gov
Specificity for H3K9me2/me3 and H3K36me2/me3 Demethylation
KDM4C exhibits specificity for certain methylation states on histone H3. It primarily targets di- and trimethylated lysine 9 (H3K9me2/me3) and di- and trimethylated lysine 36 (H3K36me2/me3) for demethylation. mdpi.comnih.govfrontiersin.org It does not show activity towards monomethylated H3K9 or H3K36. activemotif.com The demethylation of H3K9me2/me3 is significant because these marks are generally associated with transcriptionally silent heterochromatin. oup.com Conversely, H3K36me2/me3 is typically linked with actively transcribed genes. nih.govfrontiersin.org This dual specificity suggests KDM4C plays a complex role in transcriptional regulation. nih.govportlandpress.com While KDM4A, B, and C share this substrate specificity, KDM4D is more restricted, acting only on H3K9 methylation marks. portlandpress.comescholarship.org
Demethylation of Other Histone or Non-Histone Substrates (e.g., H1.4K26me2/me3)
Beyond its activity on core histone H3, the KDM4 family, including KDM4C, has been shown to demethylate other substrates. A notable example is the linker histone H1.4, specifically at di- and trimethylated lysine 26 (H1.4K26me2/me3). biologists.comnih.govportlandpress.com Kinetic studies have revealed that H1.4K26me3 is a substrate for KDM4 enzymes with an efficiency comparable to that of H3K9me3. nih.govle.ac.uk Structural analysis of KDM4A bound to an H1.4K26me3 peptide indicates a binding mode similar to that of H3K9me3. nih.govle.ac.ukresearchgate.net There is also emerging evidence that KDM enzymes may target non-histone proteins, broadening their potential regulatory functions within the cell. nih.govpitt.edu
Enzymatic Kinetics and Biochemical Characterization
The enzymatic activity of KDM4C is influenced by several factors, including the specific substrate sequence and the presence of other post-translational modifications on the same histone tail.
Determination of Kinetic Parameters (e.g., Kcat/Km)
Kinetic analyses have been performed to quantify the efficiency of KDM4C's demethylase activity. The catalytic efficiency is often expressed as the kcat/Km ratio. Studies comparing different substrates have shown that KDM4C's activity varies depending on the methylation state and the specific lysine residue. For instance, comparisons between H3K9me2 and H3K9me3 peptide substrates have been conducted to determine their respective kinetic parameters. researchgate.net The presence of other modifications on the histone tail can significantly alter these kinetic values. plos.org
Table 1: Kinetic Parameters of KDM4C for Histone H3 Peptides This table presents hypothetical data based on findings that H3K4me3 stimulates KDM4C activity primarily by decreasing the Km for H3K9 substrates. nih.gov
| Substrate Peptide | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Fold Stimulation by H3K4me3 |
|---|---|---|---|---|
| H3K9me3 | 150 | 0.10 | 0.00067 | - |
| H3K4me3K9me3 | 9.4 | 0.06 | 0.0064 | 9.5 |
| H3K9me2 | 270 | 0.08 | 0.00030 | - |
| H3K4me3K9me2 | 10 | 0.075 | 0.0075 | 25 |
Impact of Peptide Substrate Context on Demethylase Activity
The sequence of the peptide substrate surrounding the target lysine residue can influence the demethylase activity of KDM4C. The specific amino acids adjacent to the methylation site contribute to the binding affinity and catalytic efficiency of the enzyme. Research has demonstrated that modifications to the peptide sequence, such as truncations or amino acid substitutions, can impact the inhibitory activity of substrate-based peptide inhibitors, highlighting the importance of the substrate context. researchgate.net
Influence of Adjacent Histone Modifications on KDM4C Catalysis (e.g., H3K4me3)
The activity of KDM4C is subject to regulation by "crosstalk" from other histone modifications present on the same H3 tail. plos.org A significant example is the effect of histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active transcription. bmj.com The presence of H3K4me3 on the same peptide as H3K9me3 or H3K9me2 has been shown to stimulate KDM4C's demethylation activity. escholarship.orgnih.gov This stimulation is primarily achieved by significantly increasing the binding affinity of the enzyme for its substrate, which is reflected in a substantial decrease in the Michaelis constant (Km). nih.gov For example, H3K4me3 was found to decrease the Km for H3K9me3 and H3K9me2 demethylation by 16-fold and 27-fold, respectively, leading to a 9-fold and 24-fold stimulation in catalytic efficiency (kcat/Km). nih.gov This regulatory mechanism is dependent on the tandem tudor domain (TTD) of KDM4C, which recognizes and binds to the H3K4me3 mark. escholarship.orgnih.gov Conversely, other modifications like phosphorylation at threonine 11 (H3T11ph) can inhibit KDM4C activity. researchgate.netescholarship.org
KDM4C Interacting Protein Networks
KDM4C, a lysine-specific demethylase, functions within intricate protein networks to regulate gene expression. Its interactions with other proteins are crucial for its recruitment to specific genomic loci and for modulating its enzymatic activity. These interactions can be broadly categorized into its association with chromatin-modifying complexes and its direct interactions with transcription factors and co-regulators.
Association with Chromatin-Modifying Complexes
KDM4C's role in chromatin modification is often carried out in concert with other enzymes and regulatory proteins. It has been shown to be a component of larger multi-protein complexes that collectively interpret and modify the epigenetic landscape.
One key interaction is with the Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2). In mouse embryonic stem cells, KDM4A, KDM4C, and KDM5B have been found to cooperatively regulate H2AK119ub1 (a mark deposited by PRC1) and bivalent chromatin marks (H3K27me3-H3K4me3, associated with PRC2) at gene promoters. biorxiv.org This co-occupancy is linked to the repression of target genes, highlighting a role for KDM4C in maintaining the pluripotent state. biorxiv.org
KDM4C also interacts with other histone demethylases. For instance, it has been reported to interact with Lysine-Specific Demethylase 1A (LSD1), another important chromatin-modifying enzyme. bmj.com This interaction is implicated in the regulation of the androgen receptor, suggesting a coordinated effort in modulating hormone-responsive gene expression. bmj.com
Furthermore, KDM4C's activity can be influenced by its association with proteins that recognize specific histone marks. The tandem tudor domain (TTD) of KDM4C preferentially binds to histone H3 trimethylated at lysine 4 (H3K4me3), a mark associated with active transcription. nih.gov This interaction localizes KDM4C to the promoters of active genes, where it can then demethylate H3K9me3, a repressive mark. nih.gov This provides a mechanism to prevent the colocalization of opposing histone marks. nih.gov
In the context of Wnt signaling, KDM4C forms a tripartite complex with β-catenin and TCF4. aacrjournals.orgnih.gov This complex is crucial for the transcriptional activation of Wnt target genes. KDM4C's role within this complex is to demethylate H3K9me3 at TCF4-associated chromatin, which in turn prevents the recruitment of Heterochromatin Protein 1 (HP1), a transcriptional repressor. aacrjournals.orgnih.gov
| Interacting Protein/Complex | Function of Interaction |
| Polycomb Repressive Complexes (PRC1 & PRC2) | Co-operatively regulate H2AK119ub1 and bivalent chromatin marks for target gene repression in embryonic stem cells. biorxiv.org |
| Lysine-Specific Demethylase 1A (LSD1) | Co-regulates androgen receptor-dependent gene expression. bmj.com |
| β-catenin and TCF4 | Forms a tripartite complex to activate Wnt target gene transcription by demethylating H3K9me3. aacrjournals.orgnih.gov |
| Heterochromatin Protein 1 (HP1) | KDM4C antagonizes HP1 function by demethylating H3K9, reducing heterochromatin formation. aacrjournals.orgbiorxiv.org |
Interactions with Transcription Factors and Co-regulators
Beyond its role in chromatin-modifying complexes, KDM4C directly interacts with and modulates the activity of various transcription factors and co-regulators, thereby influencing diverse cellular processes.
A significant interaction is with the Androgen Receptor (AR) . KDM4C co-localizes with the AR and plays a role in regulating its function, which is critical for the expression of AR-dependent genes. bmj.com This interaction is particularly relevant in the context of prostate cancer. bmj.com Similarly, KDM4C is known to be an important regulator of the Estrogen Receptor . mdpi.com
KDM4C also collaborates with Activating Transcription Factor 4 (ATF4) to control amino acid metabolism. nih.gov It activates the transcription of ATF4 and then interacts with the ATF4 protein to target and activate genes involved in the serine biosynthesis pathway. nih.gov This is achieved by removing the repressive H3K9me3 mark from the promoters of these genes. nih.gov
Under hypoxic conditions, KDM4C expression is upregulated by Hypoxia-Inducible Factor 1 (HIF-1) . mdpi.com In turn, KDM4C can interact with HIF-1α, the active subunit of HIF-1, to enhance its transcriptional activity. mdpi.com This creates a positive feedback loop that amplifies the hypoxic response. mdpi.com
In the context of B cell activation, KDM4C has been shown to interact with NF-κB p65 . oup.com This interaction is part of an epigenetic cascade that regulates B cell proliferation and activation in response to T-follicular helper cell signals. oup.com
Furthermore, KDM4C influences cell cycle progression through its interaction with the Forkhead box protein M1 (FOXM1) pathway. nih.govresearchgate.net It promotes the expression of late cell-cycle genes, including key regulators like CCNB1 and MYBL2, which are essential for the S and M phases of the cell cycle. nih.govresearchgate.net
Research has also indicated an interaction between KDM4C and Enhancer of Zeste Homolog 2 (EZH2) , a core component of the PRC2 complex. bmj.com The N-terminal region of KDM4C, which includes the JmjC domain, is involved in regulating transcriptional repression through this interaction. bmj.com
| Interacting Transcription Factor/Co-regulator | Functional Consequence of Interaction |
| Androgen Receptor (AR) | Regulates the expression of androgen receptor-dependent genes. bmj.com |
| Estrogen Receptor (ER) | Acts as an important regulator of the estrogen receptor. mdpi.com |
| Activating Transcription Factor 4 (ATF4) | Cooperates to activate genes involved in amino acid metabolism. nih.gov |
| Hypoxia-Inducible Factor 1α (HIF-1α) | Enhances HIF-1α transcriptional activity in a positive feedback loop. mdpi.commdpi.com |
| NF-κB p65 | Regulates B cell activation and proliferation. oup.com |
| Forkhead box protein M1 (FOXM1) | Promotes the expression of genes required for S and M phase progression. nih.govresearchgate.net |
| Enhancer of Zeste Homolog 2 (EZH2) | Regulates transcriptional repression. bmj.com |
Epigenetic and Transcriptional Regulatory Functions of Kdm4c
KDM4C in Chromatin Structure and Accessibility Remodeling
KDM4C is a key regulator of chromatin architecture, influencing its accessibility for transcription. It achieves this primarily by reversing the repressive histone methylation marks that lead to a condensed chromatin state.
The repressive effect of H3K9me3 is mediated in large part by Heterochromatin Protein 1 (HP1), which recognizes and binds to this specific methylation mark to promote chromatin condensation and gene silencing. acs.orgaacrjournals.org KDM4C's function is antagonistic to that of HP1. aacrjournals.org By demethylating H3K9me3, KDM4C prevents the recruitment of HP1 to chromatin. aacrjournals.org This action effectively delocalizes HP1, reducing its ability to mediate transcriptional repression and contributing to a more accessible chromatin state. aacrjournals.org This antagonism is a crucial aspect of how KDM4C promotes gene activation. aacrjournals.org For instance, the phosphorylation of histone H3 at tyrosine 41 (H3Y41ph) by the related kinase JAK2, which can be fused to KDM4C in some cancers, promotes the exclusion of HP1alpha from chromatin. uth.edu
Role in Gene Expression Control
KDM4C's influence on chromatin structure directly translates into its role as a potent regulator of gene expression. It can function as both a transcriptional activator and, in certain contexts, a repressor.
The primary mechanism of transcriptional activation by KDM4C is through its histone demethylase activity. By removing the repressive H3K9me2/me3 marks at the promoter regions of its target genes, KDM4C creates an epigenetic environment conducive to transcription. nih.govnih.govtandfonline.com This "erasure" of silencing marks allows for the binding of transcription factors and RNA polymerase, initiating gene expression. mdanderson.org Research has demonstrated that KDM4C binds to the promoters of its target genes, where it reduces H3K9me3 levels and promotes gene activation. nih.govnih.gov This function is critical in various biological contexts, from maintaining pluripotency in embryonic stem cells to driving the proliferation of cancer cells. oup.comnih.gov For example, in non-small cell lung cancer (NSCLC), KDM4C demethylates H3K9me3 in the promoter region of the HIF1α gene, thereby activating its expression. e-century.us
While predominantly known as a transcriptional activator, KDM4C can also participate in gene repression depending on the cellular context and its interacting partners. frontiersin.org In certain endocrine-resistant breast cancer cells, KDM4C forms a complex with the steroid receptor coactivator-1 (SRC-1) and the transcription factor JUN. This complex mediates the transcriptional repression of specific oncogenic proteins. frontiersin.org In another context, KDM4C has been shown to associate with p53 and histone deacetylases (HDACs), which could contribute to gene repression. frontiersin.org This highlights that the ultimate transcriptional output of KDM4C's activity is not solely dependent on its demethylase function but is also governed by the specific protein complexes it is recruited into at different gene loci.
Interplay with Key Transcription Factors and Signaling Pathways
KDM4C does not act in isolation; its function is intricately linked with major signaling pathways and key transcription factors that direct its activity to specific gene targets. Lacking a site-specific DNA binding capacity itself, KDM4C relies on these interactions for recruitment to chromatin. oup.com
Key interactions and pathways include:
Hypoxia-Inducible Factor-1 (HIF-1) : KDM4C expression is induced by hypoxia through HIF-1. e-century.uspnas.org In turn, KDM4C interacts directly with the HIF-1α subunit and is recruited to HIF-1 target genes. pnas.orgtandfonline.com This interaction enhances HIF-1's transcriptional activity by demethylating H3K9me3 at hypoxia response elements (HREs), creating a positive feedback loop that promotes metabolic reprogramming and cancer progression. pnas.org This activation of the HIF1α/VEGFA signaling pathway is further supported by the costimulatory factor STAT3 in NSCLC. e-century.usnih.gov
Activating Transcription Factor 4 (ATF4) : KDM4C cooperates with ATF4, a master regulator of amino acid metabolism. nih.govnih.gov KDM4C activates the transcription of ATF4 itself and then interacts with the ATF4 protein to target and activate genes involved in amino acid synthesis and transport by removing repressive H3K9me3 marks. nih.govnih.govresearchgate.net
Androgen Receptor (AR) : KDM4C functions as a co-activator for the androgen receptor. mdpi.commdpi.com It enhances AR's transcriptional activity, which is crucial for the proliferation of prostate cancer cells. mdpi.com
Wnt/β-catenin Pathway : In colorectal cancer and glioblastoma, KDM4C expression is regulated by the Wnt/β-catenin pathway. oup.comaacrjournals.org KDM4C is a component of the β-catenin/TCF4 transcription activation complex and is required for the expression of Wnt target genes, such as AXIN2 and the Notch ligand JAG1. oup.comaacrjournals.org
c-Myc and p53 : In glioblastoma, KDM4C promotes tumorigenesis by directly upregulating the expression of the oncogene c-Myc and inactivating the tumor suppressor p53. nih.gov
Nuclear Factor-κB (NF-κB) : In activated B cells, KDM4C associates with the NF-κB p65 subunit, suggesting a collaborative role in regulating B cell activation and proliferation. oup.com
GATA1 : In head and neck squamous cell carcinoma, KDM4C acts as a coactivator for the transcription factor GATA1 to regulate the expression of genes involved in heme metabolism. nih.gov
AKT Signaling : In prostate cancer, KDM4C has been shown to stimulate cell proliferation through the activation of AKT signaling proteins. mdpi.com
This complex network of interactions underscores KDM4C's role as a central epigenetic regulator, integrating signals from various pathways to control gene expression programs that are vital for both normal development and disease. mdpi.com
Compound and Protein Names
| Name/Abbreviation | Full Name |
| KDM4C | Lysine (B10760008) Demethylase 4C |
| JMJD2C | Jumonji Domain Containing 2C |
| GASC1 | Gene Amplified in Squamous Cell Carcinoma 1 |
| H3K9me2/me3 | Di/Trimethylated Lysine 9 of Histone H3 |
| H3K36me2/me3 | Di/Trimethylated Lysine 36 of Histone H3 |
| HP1 | Heterochromatin Protein 1 |
| SRC-1 | Steroid Receptor Coactivator-1 |
| HIF-1α | Hypoxia-Inducible Factor-1α |
| VEGFA | Vascular Endothelial Growth Factor A |
| STAT3 | Signal Transducer and Activator of Transcription 3 |
| ATF4 | Activating Transcription Factor 4 |
| AR | Androgen Receptor |
| TCF4 | Transcription Factor 4 |
| JAG1 | Jagged1 |
| NF-κB | Nuclear Factor-κB |
| GATA1 | GATA Binding Protein 1 |
| AKT | Protein Kinase B |
| p53 | Tumor Protein p53 |
| c-Myc | MYC Proto-Oncogene, bHLH Transcription Factor |
| AXIN2 | Axin 2 |
| JAK2 | Janus Kinase 2 |
| HDAC | Histone Deacetylase |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit |
Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Axis and Hypoxic Response
The cellular response to low oxygen levels, or hypoxia, is primarily orchestrated by the hypoxia-inducible factor 1 (HIF-1). KDM4C plays a significant role in modulating the activity of HIF-1α, a key subunit of the HIF-1 complex.
Under hypoxic conditions, the expression of KDM4C is upregulated through the transcriptional activation by HIF-1. mdpi.com KDM4C, in turn, functions as a coactivator for HIF-1. pnas.org It interacts directly with HIF-1α, but not the related HIF-2α, and is recruited to the hypoxia response elements (HREs) of HIF-1 target genes. pnas.orgmdpi.comtandfonline.com At these sites, KDM4C removes the repressive trimethylation marks on histone H3 at lysine 9 (H3K9me3). pnas.org This demethylation leads to a more open chromatin structure, which enhances the binding of HIF-1 to the HREs and activates the transcription of its target genes. pnas.org
Key HIF-1 target genes activated by this KDM4C-mediated mechanism include those involved in metabolic reprogramming, such as BNIP3, LDHA, PDK1, and SLC2A1 (which encodes the glucose transporter GLUT1). pnas.orgspandidos-publications.com Additionally, genes associated with metastasis, like LOXL2 and L1CAM, are also activated. pnas.org The expression of KDM4C has been found to be significantly associated with the expression of these HIF-1 target genes in human breast cancer biopsies. pnas.org
This creates a positive feedback loop where HIF-1 activates the transcription of the KDM4C gene, and the resulting JMJD2C protein enhances the transcriptional activity of HIF-1, thereby promoting metabolic adaptation and metastatic potential in cancer cells. pnas.org Studies have shown that the protein levels of KDM4C are dynamically changed and significantly correlated with HIF-1α levels in the context of acute kidney injury. mdpi.com
| Factor | Role in Hypoxic Response | Interaction with KDM4C | References |
| HIF-1α | Master regulator of the cellular response to hypoxia. | KDM4C is a direct target gene of HIF-1 and also acts as a coactivator for HIF-1α, enhancing its transcriptional activity. pnas.orgmdpi.com | mdpi.compnas.orgmdpi.comtandfonline.comaginganddisease.orgmdpi.com |
| H3K9me3 | A repressive histone mark that limits gene transcription. | KDM4C demethylates H3K9me3 at the HREs of HIF-1 target genes, facilitating their activation. pnas.org | pnas.org |
Androgen Receptor (AR) and Estrogen Receptor (ER) Signaling Pathways
KDM4C is a known regulator of nuclear hormone signaling, including the androgen receptor (AR) and estrogen receptor (ER) pathways, which are critical drivers in prostate and breast cancers, respectively.
In the context of AR signaling, KDM4C functions as a coactivator, enhancing AR-dependent transcription. tandfonline.com It has been reported that KDM4C, along with other demethylases like LSD1, assembles on chromatin to facilitate the removal of repressive methyl marks, thereby promoting the proliferation of prostate cancer cells. mdpi.com The expression of KDM4C has been found to be upregulated in castration-resistant prostate cancer (CRPC). researchgate.net Knockdown of KDM4C in prostate cancer cells has been shown to suppress AR transcriptional activity. mdpi.com This suggests that inhibitors targeting KDM4C could be beneficial in treating prostate cancer by disrupting AR signaling. mdpi.com
Regarding the ER signaling pathway, KDM4C is amplified in many breast cancers, particularly in ER-negative subtypes. nih.gov While the closely related KDM4B is a well-documented regulator of the ER signaling cascade, the specific role of KDM4C is less defined. nih.govoup.com However, given the structural and functional similarities within the KDM4 family, and KDM4C's known interactions with nuclear receptors, it is plausible that it also contributes to the complex regulation of ER-dependent gene expression. oup.com
| Receptor | Function | Regulation by KDM4C | References |
| Androgen Receptor (AR) | A key transcription factor in prostate cancer development and progression. | KDM4C acts as a coactivator, enhancing AR transcriptional activity and promoting prostate cancer cell proliferation. tandfonline.commdpi.com | tandfonline.commdpi.comresearchgate.netnih.gov |
| Estrogen Receptor (ER) | A primary driver of growth in the majority of breast cancers. | KDM4C is amplified in breast cancer, particularly ER-negative subtypes, but its direct role in ER signaling is less characterized than its family member KDM4B. nih.gov | nih.govoup.com |
p53 Tumor Suppressor Pathway Regulation
The p53 tumor suppressor protein is a critical guardian of the genome, and its inactivation is a common event in human cancers. Recent research has revealed that KDM4C can directly regulate p53, contributing to tumorigenesis.
KDM4C has been shown to suppress the pro-apoptotic functions of p53. nih.gov It achieves this by directly demethylating p53 at a specific residue, lysine 372 (p53K372me1), which is important for the stability of chromatin-bound p53. nih.gov By removing this methyl mark, KDM4C inhibits p53's ability to activate its target genes, thereby impeding its tumor-suppressive functions like inducing apoptosis. nih.gov
Consequently, the depletion or inhibition of KDM4C leads to an increase in the expression of p53 target genes and promotes apoptosis in cancer cells, such as those in glioblastoma. nih.gov This highlights a significant oncogenic mechanism of KDM4C, where it dually inactivates a key tumor suppressor pathway while activating oncogenic pathways. spandidos-publications.comnih.govnih.gov
| Factor | Function | Regulation by KDM4C | References |
| p53 | A crucial tumor suppressor that regulates cell cycle arrest and apoptosis. | KDM4C directly demethylates p53 (at K372me1), suppressing its pro-apoptotic functions. nih.gov | spandidos-publications.comnih.govnih.govresearchgate.net |
c-Myc Oncogene Epigenetic Regulation
The c-Myc oncogene is a master transcriptional regulator that drives cell proliferation and is frequently deregulated in cancer. KDM4C plays a direct role in the epigenetic activation of c-Myc.
Studies have shown that KDM4C expression is often upregulated in cancers like glioblastoma and prostate cancer, and this expression correlates with c-Myc expression. mdpi.comnih.gov KDM4C directly binds to the promoter of the c-Myc gene. nih.govresearchgate.net At the promoter, KDM4C removes repressive H3K9me3 marks, leading to an open chromatin state and inducing the expression of c-Myc. nih.govresearchgate.net
The activation of c-Myc by KDM4C, in turn, stimulates the proliferation of cancer cells. mdpi.com In glioblastoma, the dual function of KDM4C in activating c-Myc and inactivating p53 positions it as a significant oncogene. nih.gov Overexpression of c-Myc has been shown to rescue the suppressive effects on cell proliferation caused by KDM4C knockdown in prostate cancer cells. mdpi.com
| Factor | Function | Regulation by KDM4C | References |
| c-Myc | An oncogenic transcription factor that promotes cell proliferation. | KDM4C binds to the c-Myc promoter, removes repressive H3K9me3 marks, and activates its expression. nih.govresearchgate.net | mdpi.comresearchgate.netnih.govresearchgate.net |
Wnt/β-Catenin Signaling Pathway Activation
The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers, including colorectal cancer and glioblastoma. KDM4C is intricately involved in this pathway.
KDM4C is a downstream target of Wnt signaling; its expression is upregulated by β-catenin. oup.comaacrjournals.org In a feed-forward mechanism, the stabilized KDM4C protein is then recruited to the β-catenin/TCF4 transcription activation complex at Wnt target genes. aacrjournals.orgnih.gov By interacting with β-catenin, KDM4C demethylates TCF4-associated histone H3K9, which promotes the removal of the repressor protein HP1γ and leads to transcriptional activation. aacrjournals.orgnih.gov
This Wnt-KDM4C-β-catenin signaling axis is essential for the expression of Wnt target genes and is critical for the tumorigenesis of glioblastoma. aacrjournals.orgaacrjournals.org In colorectal cancer, KDM4C has been shown to be significant for the formation of "colonospheres" (a model for cancer stem-like cells) by mediating the crosstalk between the Wnt and Notch signaling pathways. oup.com
| Factor | Function | Regulation by KDM4C | References |
| β-catenin | The key mediator of the canonical Wnt signaling pathway. | KDM4C expression is induced by β-catenin. KDM4C then acts as a coactivator for β-catenin/TCF4, enhancing the transcription of Wnt target genes. aacrjournals.orgoup.com | aacrjournals.orgoup.comaacrjournals.orgnih.gov |
Notch Signaling Pathway Interaction
The Notch signaling pathway is another evolutionarily conserved pathway that regulates cell fate decisions, proliferation, and differentiation. Its interaction with the Wnt pathway is crucial in many developmental and disease contexts. KDM4C serves as a key mediator in the crosstalk between these two pathways.
In colorectal cancer cells, KDM4C expression is directly upregulated by β-catenin from the Wnt pathway. oup.com KDM4C then binds to the promoter of JAG1, a gene that encodes a critical ligand for the Notch pathway. oup.com This binding facilitates the recruitment of β-catenin to the JAG1 promoter, enhancing its expression. oup.com The increased expression of Jagged1 then activates Notch signaling. oup.com
Therefore, KDM4C mediates a feed-forward mechanism where activation of the Wnt pathway leads to the KDM4C-dependent activation of the Notch pathway, which is essential for the sphere-forming ability of colorectal cancer cells. oup.com KDM4C has also been shown to regulate the expression of NOTCH1 in breast cancer, suggesting a role in maintaining the stem cell phenotype. researchgate.net In colorectal cancer, the transcription factor ARID3B can recruit KDM4C to activate Notch target genes. thno.org
| Factor | Function | Regulation by KDM4C | References |
| Jagged1 (JAG1) | A ligand that activates the Notch signaling pathway. | KDM4C, induced by the Wnt pathway, binds to the JAG1 promoter and enhances its expression, thereby linking Wnt and Notch signaling. oup.com | oup.comresearchgate.netresearchgate.netactivemotif.com |
| Notch1 | A receptor in the Notch signaling pathway. | KDM4C regulates the expression of NOTCH1 in breast cancer cells. researchgate.net | researchgate.net |
Activating Transcription Factor 4 (ATF4) Interaction
Activating Transcription Factor 4 (ATF4) is a master regulator of cellular stress responses, particularly the amino acid deprivation response. KDM4C collaborates with ATF4 to control amino acid metabolism, a process vital for cancer cell proliferation.
KDM4C transcriptionally activates the expression of ATF4. nih.govresearchgate.net It binds to the ATF4 promoter and removes the repressive H3K9me3 mark, leading to increased ATF4 mRNA and protein levels. nih.gov This induction of ATF4 is essential for KDM4C to activate genes in the serine synthesis pathway and various amino acid transporters. nih.gov
Furthermore, KDM4C physically interacts with ATF4 and relies on this interaction for its recruitment to the promoters of these metabolic genes. nih.govjensenlab.org This creates a coordinated mechanism where KDM4C-mediated H3K9 demethylation and ATF4-mediated transactivation work together to reprogram amino acid metabolism, thereby supporting rapid cancer cell proliferation. nih.govresearchgate.net Inhibition of KDM4C has been shown to impair the expression of ATF4 under conditions of endoplasmic reticulum stress. mdpi.com
| Factor | Function | Regulation by KDM4C | References |
| ATF4 | A key transcription factor in the cellular stress and amino acid deprivation response. | KDM4C activates ATF4 transcription by demethylating its promoter and interacts with ATF4 to co-activate target genes involved in amino acid metabolism. nih.govresearchgate.net | mdpi.comnih.govresearchgate.netjensenlab.orgmdpi.com |
KDM4C Regulation of Specific Downstream Genes and Pathways
KDM4C's influence on tumorigenesis and other cellular processes is mediated through its regulation of a diverse array of downstream target genes and signaling pathways.
Research has shown that KDM4C can interact with hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of cellular response to low oxygen levels. This interaction is significant in the context of cancer, as it can lead to the demethylation of H3K9 on metabolic genes such as L1 cell adhesion molecule (L1CAM), lactate (B86563) dehydrogenase A (LDHA), pyruvate (B1213749) dehydrogenase kinase 1 (PDK1), BCL2/adenovirus E1B 19kDa interacting protein 3 (BNIP3), and glucose transporter 1 (GLUT1). The upregulation of these genes is associated with aggressive cancer phenotypes, including metastasis and resistance to therapy.
The tumor microenvironment and the host's immune response are critical factors in cancer progression. While direct evidence linking KDM4C to the chemokine CXCL10 is still emerging, the inhibition of KDM4C has been shown to enhance CD8+ T cell-mediated antitumor immunity. Mechanistically, inhibiting KDM4C can increase the binding of H3K36me3 to the CXCL10 promoter region, thereby inducing its transcription and promoting an anti-tumor immune response.
KDM4C has been shown to epigenetically regulate the expression of key oncogenes. For instance, it can promote the expression of the oncogene c-Myc by directly binding to its promoter. Similarly, the expression of MDM2, a negative regulator of the p53 tumor suppressor, has been shown to be influenced by KDM4C. Furthermore, KDM4C is implicated as a downstream target of the Wnt signaling pathway and is a component of the β-catenin/TCF4 transcription activation complex, which regulates the expression of Wnt target genes like AXIN2 and LEF1. Overexpression of KDM4B/C has also been linked to the upregulation of fibroblast growth factor 2 (FGF2), which promotes cell migration, invasion, and proliferation in certain cancers.
The regulatory reach of KDM4C extends to non-coding RNAs. In the context of acute myeloid leukemia (AML), KDM4C has been found to contribute to drug resistance by regulating the MALAT1/miR-328-3p/CCND2 axis. KDM4C elevates the expression of the long non-coding RNA MALAT1, which in turn inhibits the microRNA miR-328-3p, leading to increased expression of Cyclin D2 (CCND2) and enhanced cell proliferation.
KDM4 family members are involved in maintaining genomic stability. KDM4D, a close relative of KDM4C, facilitates double-strand DNA damage repair mechanisms. While the specific role of KDM4C in regulating 53BP1 and Tip60 is not fully elucidated, its recruitment to mitotic chromosomes suggests a role in ensuring correct chromosomal stability and gene expression. Inhibition of KDM4C has been associated with an increase in γ-H2AX, a marker of DNA damage.
Cellular and Organismal Functions Regulated by Kdm4c
Cell Cycle Progression and Mitotic Fidelity
KDM4C plays a pivotal role in ensuring the faithful progression of the cell cycle and the accurate segregation of chromosomes during mitosis. nih.govoup.com Its enzymatic activity is required for the correct timing of mitotic events and the maintenance of genomic stability.
Role in Chromosome Segregation and Stability
Research has uniquely positioned KDM4C among its family members by demonstrating its direct association with mitotic chromatin. nih.govnih.gov While other KDM4 proteins like KDM4A and KDM4B are excluded from chromatin during mitosis, KDM4C localizes to chromosomes throughout prometaphase to telophase. nih.govnih.govnih.gov This association is critical for the fidelity of chromosome segregation.
Studies have shown that both the depletion and overexpression of KDM4C lead to a significant, over three-fold increase in mitotic errors. nih.govoup.com These abnormalities include misaligned chromosomes at the metaphase plate, lagging chromosomes during anaphase, and the formation of anaphase bridges. nih.govoup.com Importantly, the demethylase activity of KDM4C is essential for this function, as overexpressing a catalytically inactive mutant of KDM4C does not impact chromosome segregation. nih.govoup.com This evidence strongly implicates KDM4C's enzymatic activity in regulating the integrity of chromosome segregation, a process vital for preventing chromosome instability (CIN), a hallmark of many cancers. oup.comnih.gov
| Condition | Observed Mitotic Errors | Consequence | Source |
|---|---|---|---|
| KDM4C Depletion | Misaligned chromosomes, lagging chromosomes, anaphase bridges | Increased chromosome instability (CIN) | nih.govoup.com |
| KDM4C Overexpression | Misaligned chromosomes, lagging chromosomes, anaphase bridges | Increased chromosome instability (CIN) | nih.govoup.com |
| Overexpression of Demethylase-Dead KDM4C Mutant | No detectable effect on chromosome segregation | Demethylase activity is crucial for function | nih.govoup.com |
Impact on Cell Cycle Checkpoints
KDM4C influences the progression of the cell cycle by regulating key checkpoints. Depletion of KDM4C has been shown to result in a defective G2/M checkpoint, which is critical for allowing cells to repair DNA damage before entering mitosis. nih.gov Furthermore, KDM4C promotes the progression from the G2 to the M phase of the cell cycle. nih.gov Overexpression of KDM4C can lead to a decrease in the percentage of cells in the G0/G1 phase and a corresponding increase in cells within the S, G2, and M phases. nih.gov This suggests that KDM4C helps to drive cells through the cycle, and its dysregulation can lead to uncontrolled cell division. KDM4C induction has been shown to increase the expression of numerous cell-cycle genes, including those essential for M phase progression, such as CCNB1 and FOXM1 pathway genes. researchgate.net
Cell Proliferation, Migration, and Invasion
KDM4C is a significant contributor to cell proliferation, migration, and invasion, processes that are tightly regulated in normal physiology but are often hijacked in cancer. nih.govresearchgate.netmerckmillipore.com Numerous studies have demonstrated that KDM4C is important for cell survival and proliferation in various cancer cell lines, including those from triple-negative breast cancer, prostate cancer, and hepatocellular carcinoma. nih.govnih.govnih.govnih.gov
In triple-negative breast cancer, KDM4C is crucial for cell proliferation and its reduction impairs cell survival. nih.govnih.gov Similarly, in prostate cancer, knockdown of KDM4C suppresses cell proliferation and colony formation. nih.gov KDM4C promotes the proliferation of prostate cancer cells through the activation of AKT and c-Myc signaling pathways. nih.gov
The role of KDM4C extends to cell motility. In head and neck squamous cell carcinoma (HNSCC), knockdown of KDM4C hindered cell migration and invasion. nih.gov Conversely, in hepatocellular carcinoma (HCC), targeting KDM4C was found to inhibit cell migration. nih.gov However, in one study on a triple-negative breast cancer cell line, KDM4C depletion led to a decrease in migration but an increase in invasion through a collagen matrix, suggesting its role can be context-dependent. researchgate.net
| Cancer Type | Effect of KDM4C Knockdown/Inhibition | Associated Pathways/Mechanisms | Source |
|---|---|---|---|
| Triple-Negative Breast Cancer | Reduced cell proliferation and survival | - | nih.govnih.gov |
| Prostate Cancer | Suppressed cell proliferation and colony formation | Activation of AKT and c-Myc | nih.gov |
| Hepatocellular Carcinoma (HCC) | Inhibited cell growth, proliferation, and migration | Regulation of CXCL2 expression | nih.gov |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Hindered cell migration and invasion | Interaction with GATA1 to regulate heme metabolism | nih.gov |
DNA Damage Response and Repair Mechanisms
KDM4C is involved in the cellular response to DNA damage, a critical network of pathways that maintains genomic integrity. The DNA damage response (DDR) is essential for preventing the propagation of mutations. nih.govyoutube.com Studies in hepatocellular carcinoma cells have shown that silencing KDM4C leads to an increase in radiation-induced DNA damage, as evidenced by a higher number of γ-H2AX foci, which mark DNA double-strand breaks. nih.gov Furthermore, depletion of KDM4C impairs the subsequent DNA repair process. nih.gov This suggests that KDM4C is required for an efficient DNA damage response. Its absence not only allows more damage to accumulate but also hampers the cell's ability to mend the breaks, ultimately enhancing the sensitivity of these cells to radiation. nih.gov
Stem Cell Identity and Differentiation
KDM4C plays a multifaceted role in the biology of stem cells, influencing their self-renewal, pluripotency, and differentiation into various lineages. wikipedia.orgwikipedia.org It is recognized as a factor that can regulate the maintenance of stem cell populations. wikipedia.org
In the context of differentiation, KDM4C's role appears to be crucial for proper lineage commitment. For instance, a decrease in KDM4C expression was observed during the cardiac differentiation of murine embryonic stem cells. wikipedia.org In porcine-induced pluripotent stem cells, KDM4C was found to be a critical factor in their conversion to trophoblast-like stem cells. nih.govmdpi.com
Regulation of Embryonic Stem Cell Pluripotency
KDM4C is directly involved in the epigenetic regulation of pluripotency, the ability of embryonic stem cells (ESCs) to differentiate into all cell types of the body. It is a conserved target of the core pluripotency factor Nanog and is implicated in the epigenetic reprogramming that occurs in undifferentiated ESCs. nih.gov KDM4C helps maintain the pluripotent state by regulating the expression of key pluripotency genes such as Nanog, Pou5f1 (Oct4), Sox2, and Myc. nih.gov Depletion of KDM4C in embryos leads to the downregulation of these critical factors. nih.gov In ESCs, KDM4C is required for successful differentiation into multiple lineages. mdpi.com
Contribution to Cancer Stem Cell Properties
KDM4C is implicated in maintaining the characteristics of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, progression, and resistance to therapy. In embryonic stem cells (ESCs), KDM4C, along with KDM4B, helps control stem cell identity by interacting with key pluripotency factors such as Sox2, Oct4, c-Myc, and Klf4. frontiersin.org Depletion of KDM4C in ESCs leads to a decrease in the expression of Myc and Klf4 genes, which are vital for cell proliferation during early embryonic development, resulting in developmental defects. frontiersin.org
This regulatory role extends to cancer. In colon cancer cells, for instance, KDM4C regulates the formation of tumor spheres, a key feature of CSCs, by influencing the Wnt and Notch signaling pathways. nih.gov Furthermore, KDM4C is known to regulate the expression of genes involved in stem cell self-renewal. frontiersin.org Overexpression of KDM4C in mammary epithelial cells can induce a transformed phenotype, highlighting its potential role in initiating tumorigenesis. frontiersin.orgoup.com Research has also identified KDM4C as essential for the maintenance of ovarian cancer stem cells. haematologica.org
Cellular Metabolic Regulation
KDM4C plays a significant role in reprogramming cellular metabolism, a hallmark of cancer cells. Its activity is linked to metabolic status, as it requires α-ketoglutarate, Fe2+, and O2 to function, which are important metabolic indicators. mdpi.com
KDM4C influences glycolytic metabolism, the process by which cancer cells preferentially metabolize glucose. In prostate cancer, inhibition of the KDM4C/c-Myc/LDHA signaling axis has been shown to suppress metastasis by interfering with glycolytic metabolism. nih.gov Knockout of KDM4C in prostate cancer cells leads to a decrease in the enzymes and metabolites involved in glycolysis. nih.gov This includes lactate (B86563) dehydrogenase A (LDHA), a direct target of the oncogene c-Myc, which converts pyruvate (B1213749) to lactate. nih.gov The activation of c-Myc, which can be promoted by KDM4C, increases glucose transport and lactate production. nih.govnih.gov
Table 1: Impact of KDM4C Knockout on Glycolytic Metabolism in Prostate Cancer Cells
| Affected Component | Observation | Reference |
|---|---|---|
| Glycolytic Enzymes and Metabolites | Decreased levels | nih.gov |
| LDHA (Lactate Dehydrogenase A) | Reduced expression | nih.gov |
| Lactate Secretion | Reduced, leading to a less acidic microenvironment | nih.gov |
KDM4C also exerts influence over mitochondrial function. Studies in prostate cancer cells have demonstrated that knocking out KDM4C suppresses the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of mitochondria. nih.gov This suggests that cells with depleted KDM4C are under stress and may become quiescent. nih.gov Furthermore, RNA sequence analysis in studies of acute kidney injury has revealed that KDM4C may regulate transcription factors related to mitochondrial dynamics and function, suggesting a critical role in maintaining cell survival under stress. nih.govresearchgate.net
The suppression of mitochondrial OCR upon KDM4C knockout indicates its involvement in oxidative phosphorylation (OXPHOS). nih.gov Specifically, the knockout of KDM4C in prostate cancer cells was found to suppress ATP production, basal respiration, and the maximum respiration rate. nih.gov In goat fibroblast cells, knockdown of the related KDM4D enzyme enriched pathways related to oxidative phosphorylation and repressed the expression of superoxide dismutase 2 (SOD2), leading to increased reactive oxygen species (ROS). mdpi.com While this is a different member of the KDM4 family, it points to a conserved role in metabolic regulation.
Table 2: Effects of KDM4C Knockout on Mitochondrial Respiration
| Parameter | Effect of KDM4C Knockout | Reference |
|---|---|---|
| Oxygen Consumption Rate (OCR) | Suppressed | nih.gov |
| Extracellular Acidification Rate (ECAR) | Suppressed | nih.gov |
| ATP Production | Suppressed | nih.gov |
| Basal Respiration | Suppressed | nih.gov |
Autophagy Processes
Autophagy is a cellular recycling process that can either promote cell survival or cell death, and KDM4C has been shown to play a regulatory role. In studies on renal cells, KDM4C knockdown led to impaired autophagy function under stress conditions. nih.govresearchgate.net This suggests that KDM4C may positively regulate autophagy as a pro-survival mechanism under cellular stress. researchgate.net For instance, in a mouse model of kidney injury, KDM4C knockdown inhibited autophagy. researchgate.net Western blot analysis in KDM4C-depleted HEK293 cells under serum starvation showed alterations in autophagy markers like LC3B. researchgate.net
Modulation of the Tumor Immune Microenvironment
KDM4C plays a crucial role in shaping the tumor immune microenvironment (TME), particularly in the context of antitumor immunity. Research in lung cancer has shown that inhibiting KDM4C can enhance CD8+ T cell-mediated antitumor immunity. nih.gov Both genetic and pharmacological inhibition of KDM4C led to increased infiltration, proliferation, and activation of CD8+ T cells within mouse tumors, while also mitigating CD8+ T cell exhaustion. nih.govnih.gov
The mechanism behind this involves the chemokine CXCL10. KDM4C inhibition was found to increase the transcription of CXCL10, a chemokine that attracts CD8+ T cells. nih.govnih.gov This effect is achieved by increasing the binding of H3K36me3, a mark for active transcription, to the CXCL10 promoter region. nih.gov Therefore, targeting KDM4C can remodel the TME to be more favorable for an antitumor immune response. nih.gov While KDM4C inhibition significantly increased the proportion of CD8+ T cells, other immune cells like Treg cells, B cells, dendritic cells, and macrophages did not show significant changes. nih.gov This suggests a specific role for KDM4C in regulating T-cell attracting chemokines. researchgate.net
Influence on CD8+ T Cell Infiltration and Activation
The lysine-specific demethylase 4C (KDM4C) plays a significant role in modulating the anti-tumor immune response, particularly through its influence on CD8+ T cells. Research indicates that the inhibition of KDM4C can enhance the infiltration and activation of these critical immune cells within the tumor microenvironment.
Pharmacological or genetic inhibition of KDM4C has been shown to specifically increase the presence of CD8+ T cells in mouse tumor tissues. nih.govnih.gov This effect is linked to the upregulation of the chemokine CXCL10. KDM4C typically suppresses the transcription of CXCL10 by reducing the enrichment of the activating histone mark H3K36me3 at the CXCL10 promoter region. nih.gov By inhibiting KDM4C, H3K36me3 levels at the promoter increase, leading to enhanced CXCL10 expression. nih.govnih.govresearchgate.net This chemokine is crucial for recruiting CD8+ T cells to the tumor site. researchgate.net
Furthermore, beyond just increasing their numbers, the inhibition of KDM4C also promotes the activation and proliferation of CD8+ T cells. nih.govnih.gov Studies have demonstrated that in an environment where KDM4C is inhibited, CD8+ T cells exhibit increased expression of cytotoxic markers such as interferon-gamma (IFN-γ), granzyme B (GZMB), and perforin, indicating a heightened state of activation and anti-tumor capability. nih.gov This ultimately contributes to a more robust CD8+ T cell-mediated antitumor immune response. nih.govnih.gov
| Parameter | Effect of KDM4C Inhibition | Mechanism |
|---|---|---|
| CD8+ T Cell Infiltration | Increased | Upregulation of CXCL10 transcription |
| CD8+ T Cell Activation | Promoted | Increased expression of IFN-γ, GZMB, Perforin |
| CD8+ T Cell Proliferation | Promoted | - |
| CD8+ T Cell Migration | Promoted | - |
Alleviation of CD8+ T Cell Exhaustion
In addition to promoting the infiltration and activation of CD8+ T cells, targeting KDM4C has been found to alleviate T cell exhaustion, a state of dysfunction that often arises in chronic diseases like cancer. miragenews.com The sustained presence of antigens and inflammatory signals within the tumor microenvironment can lead to the progressive loss of effector functions in CD8+ T cells.
Research has shown that both in vitro and in vivo, the inhibition of KDM4C can hamper the development of CD8+ T cell exhaustion. nih.gov This is evidenced by a significant decrease in the expression of exhaustion markers on CD8+ T cells in treatment groups compared to control groups. nih.gov By delaying the onset of this exhausted state, KDM4C inhibition helps to maintain a more persistent and effective anti-tumor immune response. This suggests that targeting KDM4C could be a valuable strategy to overcome a major barrier in cancer immunotherapy. miragenews.com
Role in Organ Development and Function (e.g., Renal Development)
The functions of KDM4C extend beyond the immune system to play a crucial role in organ development and the response to injury. Studies have specifically highlighted its importance in renal development and in protecting the kidneys from acute injury. mdpi.comnih.gov
In a study utilizing zebrafish embryos, the knockdown of kdm4c resulted in significantly decreased survival and impaired kidney development. mdpi.comnih.govresearchgate.net This demonstrates a fundamental role for KDM4C in the proper formation of the renal system.
Furthermore, KDM4C appears to be essential for maintaining cell survival under stress conditions. In vitro studies using cultured human renal tubular cells showed that inhibiting KDM4C with JIB04 led to a significant increase in cellular apoptosis under oxidative stress. mdpi.comnih.govresearchgate.net This suggests a protective role for KDM4C in kidney cells. In mouse models of ischemia-reperfusion kidney injury (IRI-AKI), mice lacking KDM4C (Kdm4c-/-) exhibited significantly more severe renal impairment and increased kidney fibrosis compared to wild-type mice. mdpi.comnih.gov The kidneys of these knockout mice also showed increased inflammation. nih.govresearchgate.net
The protective functions of KDM4C in the kidney are thought to be linked to its role in regulating mitochondrial function and autophagy. mdpi.comnih.govresearchgate.net RNA sequence analysis has suggested that KDM4C may regulate transcription factors related to mitochondrial dynamics and function. mdpi.comnih.govresearchgate.net Additionally, KDM4C knockdown cells have shown impaired autophagy function under stress conditions. mdpi.comnih.gov
| Context | Model System | Effect of KDM4C Inhibition/Knockdown |
|---|---|---|
| Renal Development | Zebrafish Embryos | Decreased survival and impaired kidney development |
| Acute Kidney Injury (Oxidative Stress) | Cultured Human Renal Tubular Cells | Increased cellular apoptosis |
| Acute Kidney Injury (Ischemia-Reperfusion) | Mouse Model | More severe renal impairment and increased kidney fibrosis |
Pathophysiological Implications of Kdm4c Dysregulation
KDM4C Overexpression and Amplification in Malignancies
Alterations in the expression and function of KDM4 family members are linked to the hallmarks of cancer, including sustained proliferation, invasion, and migration. frontiersin.org KDM4C, in particular, is frequently overexpressed in numerous cancers, where it functions as an oncogene, driving tumor growth and progression. spandidos-publications.come-century.us
Breast Cancer
In breast cancer, KDM4C is notably amplified and overexpressed, especially in aggressive subtypes such as basal-like, ER-negative, and triple-negative breast cancer (TNBC). frontiersin.orge-century.usnih.gov This overexpression is often due to the amplification of the 9p24 chromosomal region, which houses the KDM4C gene. frontiersin.org
Basal-like and Triple-Negative Subtypes: High levels of KDM4C amplification, around 12.4%, are observed in basal-like breast cancer. e-century.usnih.gov This amplification is a key driver of its overexpression in these aggressive subtypes. nih.gov KDM4C is considered a transforming oncogene in this context; its overexpression in non-cancerous mammary epithelial cells can induce cancerous changes, while its reduction in breast cancer cells curtails proliferation. e-century.us In TNBC, KDM4C is crucial for cell proliferation and maintaining chromosomal stability during cell division. nih.govresearchgate.net Inhibition of KDM4C activity in TNBC cell lines has been shown to decrease cell viability and growth. nih.govnih.gov Furthermore, KDM4C plays a role in the migratory and invasive capabilities of TNBC cells. nih.gov A recent study has also linked KDM4C to the regulation of redox balance and chromatin remodeling in TNBC. aacrjournals.org
Prognostic Significance: KDM4C's association with more aggressive breast cancer subtypes makes it a potential negative prognostic marker. frontiersin.org Its role in promoting the invasive forms of the disease further underscores its clinical relevance. nih.gov
Table 1: KDM4C in Breast Cancer Subtypes
| Breast Cancer Subtype | Key Findings | References |
|---|---|---|
| Basal-like | High frequency of KDM4C amplification (12.4%) and overexpression. Functions as a transforming oncogene. | e-century.us, nih.gov |
| ER-negative | KDM4C is frequently amplified. | frontiersin.org |
| Triple-Negative (TNBC) | KDM4C is essential for cell proliferation, chromosomal stability, migration, and invasion. Inhibition of KDM4C reduces cell viability. | nih.gov, nih.gov, researchgate.net, aacrjournals.org |
Lung Cancer
Metastatic Spread: Research suggests that KDM4A and KDM4D, other members of the KDM4 family, are involved in the metastatic spread of lung carcinomas. nih.govnih.gov While the direct role of KDM4C in metastasis is still being elucidated, its overexpression is a notable feature of lung cancer. frontiersin.org
Immune Response: Recent findings indicate that KDM4C plays a role in regulating antitumor immunity in lung cancer. bmj.com Aberrantly high expression of KDM4C can inhibit the transcription of the chemokine CXCL10, which is crucial for attracting CD8+ T cells to the tumor. bmj.com This leads to a "cold" tumor microenvironment that is less responsive to immunotherapy. bmj.com
Genomic Alterations: Somatic mutations in the KDM4C gene have been identified in NSCLC cell lines, suggesting its potential involvement in lung carcinogenesis. hku.hk
Prostate Cancer
KDM4C is overexpressed in prostate cancer and plays a significant role in promoting the proliferation of cancer cells. aacrjournals.orgresearchgate.net Its expression is notably higher in metastatic prostate tumors compared to primary tumors. researchgate.netresearchgate.net
Androgen Receptor Signaling: KDM4C interacts with the androgen receptor (AR) and stimulates the transcription of AR-responsive genes, which is a key driver of prostate cancer growth. spandidos-publications.comaacrjournals.org
Metastasis: Knockout of KDM4C has been shown to suppress the migration and invasion of prostate cancer cells, indicating its role in metastasis. researchgate.netresearchgate.net It influences the c-Myc/LDHA signaling axis, which is critical for metastatic processes. researchgate.net
Therapeutic Target: The oncogenic role of KDM4C in prostate cancer has led to the exploration of small-molecule inhibitors as a potential therapeutic strategy. researchgate.net
Colorectal Cancer
In colorectal cancer (CRC), KDM4C is implicated in tumor initiation and progression, particularly through its influence on cancer stem-like cells and key signaling pathways.
Sphere Formation and Stemness: The expression of the KDM4C gene is elevated in colonospheres, which are enriched with cancer stem-like cells. Knocking down KDM4C has been shown to eliminate the formation of these spheres. oup.com
Wnt/β-catenin and Notch Pathways: KDM4C is a downstream target of the β-catenin signaling pathway, a critical oncogenic pathway in CRC. oup.com KDM4C, in turn, regulates the expression of JAG1, a ligand for the Notch signaling pathway, creating a crosstalk between these two important pathways for tumor initiation. oup.comresearchgate.net
Metastasis: Exosomal circular RNAs have been found to recruit KDM4C to promote the transcription of genes involved in CRC liver and lung metastasis. mdpi.com
Glioblastoma
Glioblastoma, the most aggressive type of brain tumor, also exhibits dysregulation of KDM4C. oaepublish.com KDM4C is often overexpressed in human glioblastomas and is essential for tumor growth. aacrjournals.orgnih.govnih.gov
Tumorigenesis and Proliferation: KDM4C knockdown has been shown to significantly inhibit the proliferation and tumorigenesis of glioblastoma cells. nih.gov This effect is dependent on its catalytic activity. nih.gov
Regulation of p53 and c-Myc: KDM4C acts as an oncogene in glioblastoma through a dual mechanism: it inactivates the tumor suppressor p53 and activates the oncogene c-Myc. spandidos-publications.comnih.gov
Wnt/β-catenin Signaling: The Wnt/β-catenin pathway, which is often abnormally activated in glioblastoma, leads to the stabilization and overexpression of KDM4C. aacrjournals.orgaacrjournals.orgnih.gov Stabilized KDM4C is then recruited to activate Wnt target genes, promoting tumorigenesis. aacrjournals.orgaacrjournals.orgnih.gov
Hematologic Malignancies
KDM4C dysregulation is also a feature of several hematologic malignancies, where it contributes to disease progression and drug resistance. aacrjournals.org
Lymphomas: KDM4C is recurrently altered in B-cell lymphomas, although its role can be complex, acting as both an oncogene and potentially a tumor suppressor depending on the context. haematologica.org It is often overexpressed in primary mediastinal B-cell lymphoma and Hodgkin's lymphoma. e-century.us
Acute Myeloid Leukemia (AML): KDM4C is essential for the initiation and maintenance of certain types of AML, particularly those with MLL rearrangements. ashpublications.orgnih.gov Its expression is upregulated in bone marrow samples from AML patients. researchgate.netnih.gov KDM4C also contributes to resistance to chemotherapy agents like cytarabine (B982) in AML. researchgate.netnih.gov
Multiple Myeloma (MM): KDM4C is highly expressed in the plasma of multiple myeloma patients and promotes the proliferation and migration of myeloma cells. jst.go.jp It has also been identified as a gene that confers resistance to the proteasome inhibitor bortezomib (B1684674), a key drug in MM treatment. nih.govresearchgate.netnih.govscispace.com
Table 2: Overview of KDM4C Dysregulation in Various Malignancies
| Malignancy | Form of Dysregulation | Key Pathophysiological Roles | References |
|---|---|---|---|
| Breast Cancer | Amplification, Overexpression | Promotes proliferation, chromosomal instability, migration, and invasion, particularly in basal-like and TNBC subtypes. | frontiersin.org, nih.gov, nih.gov, e-century.us, nih.gov |
| Lung Cancer | Overexpression | Associated with poor survival. Regulates antitumor immunity by suppressing T-cell attracting chemokines. | frontiersin.org, medsci.org, bmj.com |
| Prostate Cancer | Overexpression | Drives proliferation via androgen receptor signaling. Promotes metastasis. | aacrjournals.org, researchgate.net, spandidos-publications.com, researchgate.net |
| Colorectal Cancer | Overexpression | Important for cancer stem-like cell properties. Mediates crosstalk between Wnt and Notch signaling. | oup.com, researchgate.net, mdpi.com |
| Glioblastoma | Overexpression | Promotes tumorigenesis by inactivating p53 and activating c-Myc. Activated by Wnt signaling. | aacrjournals.org, nih.gov, aacrjournals.org, nih.gov, spandidos-publications.com |
| Hematologic Malignancies | Overexpression, Alteration | Essential for AML maintenance. Contributes to drug resistance in AML and Multiple Myeloma. Promotes proliferation and migration in Multiple Myeloma. | aacrjournals.org, jst.go.jp, nih.gov, haematologica.org, ashpublications.org, nih.gov, nih.gov |
Osteosarcoma
Overexpression of KDM4C has been identified as a significant factor in the pathology of osteosarcoma. frontiersin.orgpnas.org Research indicates that KDM4C, along with its family member KDM4B, promotes tumorigenesis in osteosarcoma by upregulating the expression of fibroblast growth factor 2 (FGF2). frontiersin.orgpnas.org This upregulation of FGF2 is instrumental in modulating cell migration, invasion, and proliferation, key processes in cancer metastasis. frontiersin.org The silencing of the KDM4C gene has been shown to significantly inhibit the invasion and migration of osteosarcoma cells. pnas.org Furthermore, studies have utilized osteosarcoma cell lines, such as U2OS cells, to investigate the effects of potential KDM4C inhibitors. nih.gov While some peptide-based inhibitors have been developed, their cellular activity in these models has been limited, highlighting the need for further development of potent and cell-permeable inhibitors. nih.gov
Esophageal Squamous Cell Carcinoma
In esophageal squamous cell carcinoma (ESCC), KDM4C is a well-documented oncogene. The gene encoding KDM4C is located in a chromosomal region (9p23-24) that is frequently amplified in ESCC. frontiersin.org This amplification leads to the overexpression of the KDM4C protein. frontiersin.org Studies have demonstrated that inhibiting the expression of KDM4C can impede the proliferation of ESCC cells. frontiersin.org KDM4C is particularly enhanced in tumor-initiating cell populations within ESCC, suggesting that targeting this enzyme could be a strategy to eliminate cancer stem-like cells. researchgate.net
One compound that has shown promise as a KDM4C inhibitor in this context is Caffeic acid. researchgate.net It has been identified to suppress the demethylase activity of KDM4C in ESCC cells. researchgate.net Clinical trials have been initiated to investigate the efficacy of Caffeic acid in treating advanced ESCC, underscoring the therapeutic potential of targeting KDM4C in this disease. researchgate.net The inhibition of KDM4C in ESCC is believed to work by suppressing the expression of pluripotency-related genes like SOX2, thereby reducing cancer cell stemness. researchgate.net
Dual Role of KDM4C as Oncogene and Tumor Suppressor: Context-Dependent Functions
The role of KDM4C in cancer is complex, exhibiting both oncogenic and, in some contexts, tumor-suppressive functions. haematologica.orgnih.gov This duality is highly dependent on the cellular context, tumor type, and the nature of the genetic alteration. haematologica.orgnih.gov
Primarily, KDM4C is recognized as an oncogene. It is overexpressed in a wide array of cancers, including breast, prostate, lung, and glioblastoma. frontiersin.orgspandidos-publications.comnih.gov Its oncogenic activity often involves the epigenetic activation of genes that promote cell proliferation, survival, and migration. frontiersin.orgnih.gov For instance, in glioblastoma, KDM4C acts as an oncogene through a dual mechanism: it activates the oncogene c-Myc by binding to its promoter while simultaneously inactivating the tumor suppressor p53 by demethylating it at lysine (B10760008) 372 (p53K372me1). spandidos-publications.comnih.gov
Conversely, evidence for a tumor suppressor role for KDM4C has emerged, particularly in B-cell lymphomas. haematologica.org In this context, KDM4C alterations are often due to focal structural variants that predict a loss-of-function. haematologica.org Functional studies involving the re-expression of KDM4C in lymphoma cell lines that lack the protein resulted in a decrease in cell proliferation over time, supporting a tumor-suppressive role. haematologica.org This suggests that while overexpression of KDM4C can drive tumorigenesis in some cancers, loss of its function can be advantageous for tumor growth in others, highlighting its context-dependent nature. haematologica.orgnih.gov
KDM4C Contribution to Tumor Progression and Metastasis
KDM4C is a significant contributor to the progression and metastasis of various cancers. frontiersin.orgpnas.org Its overexpression often correlates with a more aggressive phenotype and poor prognosis. frontiersin.org KDM4C promotes these malignant features by epigenetically regulating genes involved in key cancer-related pathways.
In breast cancer, KDM4C upregulates genes responsible for cell growth, migration, and metastasis. frontiersin.org It interacts with hypoxia-inducible factor 1-alpha (HIF-1α), a key player in tumor progression and drug resistance. frontiersin.orgpnas.org This interaction leads to the demethylation of H3K9 at hypoxia-inducible genes, promoting metabolic reprogramming and metastasis. frontiersin.orgpnas.org Similarly, in head and neck squamous cell carcinoma (HNSCC), high expression of KDM4C is linked to poor prognosis and promotes cancer progression. nih.gov KDM4C knockdown in HNSCC models hindered cell migration and inhibited metastasis. nih.gov
In colorectal cancer, KDM4C is important for the formation of "colonospheres," which are enriched with tumor-initiating cells. frontiersin.org It achieves this by mediating the crosstalk between the Wnt and Notch signaling pathways, both of which are crucial for tumor initiation and progression. frontiersin.org In prostate cancer, KDM4C expression is higher in metastatic tumors compared to primary tumors, and its depletion suppresses migration and invasion. researchgate.net
KDM4C in Acquired Therapeutic Resistance
A significant challenge in cancer treatment is the development of therapeutic resistance. KDM4C has been identified as a key player in the mechanisms of both chemoresistance and radioresistance.
Chemoresistance (e.g., Cytarabine, Bortezomib)
KDM4C has been implicated in resistance to several chemotherapeutic agents. In acute myeloid leukemia (AML), KDM4C contributes to resistance against cytarabine. researchgate.net This is mediated through the regulation of the MALAT1/miR-328-3p/CCND2 axis. researchgate.net Overexpression of KDM4C in AML cells leads to increased expression of the long non-coding RNA MALAT1, which in turn increases the levels of CCND2 (Cyclin D2), a protein associated with drug resistance, by inhibiting a microRNA. researchgate.net
In multiple myeloma (MM), KDM4C has been shown to confer resistance to the proteasome inhibitor bortezomib. researchgate.netnih.gov Studies have found that KDM4C expression is significantly increased in bortezomib-resistant MM cells. researchgate.netnih.gov Overexpression of KDM4C in MM cells enhances their tolerance to the drug, while knocking down KDM4C increases the sensitivity of resistant cells to bortezomib treatment. researchgate.netnih.gov This highlights KDM4C as a potential therapeutic target to overcome drug resistance in these hematological malignancies. nih.gov
Radioresistance
KDM4C also plays a crucial role in the development of radioresistance, a major barrier to effective radiotherapy in cancers like non-small cell lung cancer (NSCLC). nih.govbmj.comresearchgate.net KDM4C is often overexpressed in lung cancer, and this correlates with a poor prognosis and increased radioresistance. nih.govbmj.com
The mechanism behind this involves the TGF-β signaling pathway. KDM4C upregulates the expression of TGF-β2 by directly reducing the repressive H3K9me3 mark at the TGF-β2 promoter. nih.govbmj.com This activation of TGF-β2 subsequently enhances the Smad/ATM/Chk2 signaling pathway, which is involved in DNA damage response and cell survival, thereby conferring radioresistance upon cancer cells. bmj.com Pharmacological or genetic inhibition of KDM4C has been shown to impair tumorigenesis and sensitize lung cancer cells to radiation both in vitro and in vivo. nih.govbmj.comresearchgate.net Therefore, targeting KDM4C is considered a promising strategy to enhance the efficacy of radiotherapy in lung cancer. nih.gov
Data Tables
Table 1: Role of KDM4C in Different Cancers
| Cancer Type | Role of KDM4C | Key Mechanisms/Pathways Involved | References |
|---|---|---|---|
| Osteosarcoma | Oncogenic | Upregulation of FGF2, promotion of cell migration and invasion. | frontiersin.orgpnas.org |
| Esophageal Squamous Cell Carcinoma | Oncogenic | Gene amplification, promotion of proliferation, maintenance of cancer stem-like cells via SOX2. | frontiersin.orgresearchgate.net |
| Glioblastoma | Oncogenic | Activation of c-Myc, inactivation of p53. | spandidos-publications.comnih.gov |
| B-Cell Lymphoma | Tumor Suppressive | Loss-of-function mutations leading to reduced cell proliferation. | haematologica.org |
| Breast Cancer | Oncogenic | Interaction with HIF-1α, regulation of metabolic and metastatic genes. | frontiersin.orgpnas.org |
| Colorectal Cancer | Oncogenic | Regulation of Wnt and Notch pathways, promotion of colonosphere formation. | frontiersin.org |
| Lung Cancer | Oncogenic | Promotion of radioresistance via TGF-β2/Smad/ATM/Chk2 signaling. | nih.govbmj.com |
| Multiple Myeloma | Oncogenic | Conferring resistance to Bortezomib. | researchgate.netnih.gov |
| Acute Myeloid Leukemia | Oncogenic | Conferring resistance to Cytarabine via MALAT1/miR-328-3p/CCND2 axis. | researchgate.net |
Table 2: Effects of KDM4C Inhibition
| Context | Method of Inhibition | Observed Effects | References |
|---|---|---|---|
| Esophageal Squamous Cell Carcinoma | Caffeic Acid | Suppression of demethylase activity, reduced cancer cell stemness. | researchgate.net |
| Osteosarcoma | Gene silencing (siRNA) | Significant inhibition of cell invasion and migration. | pnas.org |
| Glioblastoma | Gene knockdown (shRNA) | Repression of cell proliferation and tumorigenesis. | nih.gov |
| Lung Cancer | Pharmacological (SD70) / Genetic (shRNA) | Impaired tumorigenesis, enhanced radiosensitivity. | bmj.comresearchgate.net |
| Multiple Myeloma | Gene knockdown (shRNA) | Increased sensitivity of resistant cells to Bortezomib. | researchgate.netnih.gov |
Involvement in Non-Malignant Pathologies (e.g., Acute Kidney Injury)
Research into the function of KDM4C has revealed its critical involvement in renal development and the cellular response to stress, positioning it as a key player in the pathophysiology of AKI. researchgate.netnih.gov Studies utilizing various models, from zebrafish to mice, have demonstrated that KDM4C appears to have a protective role in the kidney, and its absence or inhibition can exacerbate injury. researchgate.netnih.gov
Detailed Research Findings
A pivotal study investigating the roles of KDM4C in kidney development and AKI provided substantial evidence for its protective effects. nih.gov In a mouse model of ischemia-reperfusion injury (IRI), a leading cause of AKI, KDM4C protein levels were observed to change dynamically and correlated significantly with the levels of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in cellular responses to low oxygen. researchgate.net
Key findings from this research underscore the detrimental effects of KDM4C loss:
Exacerbated Renal Impairment: Mice with a knockout of the Kdm4c gene (Kdm4c-/-) subjected to IRI-AKI showed significantly more severe renal impairment and increased kidney fibrosis compared to wild-type mice. researchgate.netnih.gov
Increased Inflammation: Cytokine array analysis revealed that the kidneys of Kdm4c-/- mice had a heightened inflammatory response during AKI. researchgate.netnih.gov
Impaired Autophagy: Under stress conditions, cells with KDM4C knockdown exhibited impaired autophagy, a critical cellular process for removing damaged components. researchgate.netnih.gov
Increased Apoptosis: In vitro experiments using the pan-KDM4 inhibitor JIB-04 showed a significant increase in cellular apoptosis (programmed cell death) under oxidative stress conditions. researchgate.netnih.gov
Further investigation through RNA sequencing suggested that KDM4C's protective role may be linked to its regulation of transcription factors involved in mitochondrial dynamics and function. researchgate.netnih.gov Mitochondria are vital for cell survival, and their proper function is crucial in the high-energy environment of renal tubules. The study concluded that KDM4C plays a critical role in maintaining cell survival in AKI, likely through the regulation of mitochondria. researchgate.netnih.gov
Another line of research has explored the epigenetic mechanisms underlying renal damage triggered by endoplasmic reticulum (ER) stress, a condition that can contribute to AKI. oup.com In a study using a human tubular epithelial cell line, ER stress led to changes in histone methylation marks at the promoter regions of key unfolded protein response (UPR) transcription factors, ATF4 and XBP1. oup.com Researchers demonstrated that the pharmacological inhibition of KDM4C, using the inhibitor SD-70, could block the expression of these transcription factors. oup.commdpi.com This suggests that inhibiting KDM4C could prevent the maladaptive response to ER stress, thereby alleviating tubular renal damage. oup.com
The table below summarizes key experimental findings on the role of KDM4C in non-malignant renal pathologies.
| Model System | Experimental Approach | Key Findings | Implication for AKI | Reference |
| Mouse (IRI-AKI model) | Kdm4c gene knockout | More severe renal impairment, increased fibrosis, and inflammation. | KDM4C is protective against ischemic kidney injury. | researchgate.net, nih.gov |
| Human Renal Tubular Cells | KDM4C inhibition (JIB-04) | Increased cellular apoptosis under oxidative stress. | KDM4C activity is crucial for cell survival under stress. | researchgate.net, nih.gov |
| Human Renal Tubular Cells | KDM4C knockdown | Impaired autophagy function during stress. | KDM4C is involved in essential cellular cleanup processes. | researchgate.net, nih.gov |
| Human Tubular Epithelial Cells | KDM4C inhibition (SD-70) | Blocked expression of UPR transcription factors (ATF4, XBP1) under ER stress. | Inhibition may alleviate renal damage from ER stress. | oup.com, mdpi.com |
Additionally, a separate study identified microRNA miR-340-5p as a biomarker for sepsis-associated AKI (SA-AKI). karger.com This research found that miR-340-5p exerts its effects by negatively regulating KDM4C, further implicating KDM4C as a central mediator in the mechanisms of renal tubular epithelial cell injury. karger.comkarger.com
Collectively, these findings highlight a complex, protective role for KDM4C in the kidney. While its overexpression is linked to cancer progression, its function in renal cells appears essential for surviving acute stress. This context-dependent function underscores the challenges and importance of developing highly specific therapeutic strategies when targeting epigenetic modulators like KDM4C.
Mechanisms Driving Kdm4c Dysregulation in Disease
Genomic Aberrations Affecting the KDM4C Locus
Genomic alterations are a primary driver of KDM4C dysregulation, leading to increased gene dosage and subsequent protein overexpression.
Gene Amplification (e.g., 9p24 Region)
The gene encoding KDM4C is located on chromosome 9p24, a region frequently amplified in a variety of human cancers. pnas.orgnih.govnih.govresearchgate.net This amplification leads to an increased copy number of the KDM4C gene, resulting in its overexpression. nih.govfrontiersin.org This phenomenon has been observed in several malignancies, including breast cancer, esophageal squamous cell carcinoma, lymphoma, and medulloblastoma. pnas.orgnih.govfrontiersin.orgjensenlab.org In breast cancer, for instance, amplification of the 9p24 region is particularly noted in basal-like subtypes. frontiersin.org Studies have identified KDM4C (also known as GASC1) as one of the candidate oncogenes within this amplicon. nih.govresearchgate.net The overexpression driven by gene amplification is a key mechanism contributing to the oncogenic role of KDM4C. nih.govfrontiersin.org
Structural Variants and Focal Deletions
Beyond simple amplification, the KDM4C locus is also affected by other structural variants. In B-cell lymphomas, focal aberrations such as heterozygous deletions, duplications, and translocations have been detected within the KDM4C gene. researchgate.net While seemingly counterintuitive, these structural changes can perturb gene function and contribute to the complex epigenetic deregulation seen in these cancers. researchgate.nethaematologica.org It's important to note that the impact of such variants is highly context-dependent. haematologica.org Whole-genome sequencing has been instrumental in identifying these complex structural variants that might be missed by other methods. researchgate.netbiorxiv.orgfrontiersin.org In a study of B-cell lymphomas, KDM4C was among the most commonly affected histone methylation modifiers, with 4% of cases showing aberrations. researchgate.net
Transcriptional Upregulation of KDM4C Expression
In addition to genomic changes, the expression of KDM4C is also tightly controlled at the transcriptional level by key oncogenic signaling pathways.
Regulation by Oncogenic Signaling Pathways (e.g., Wnt/β-Catenin, HIF-1α)
The Wnt/β-catenin signaling pathway , a critical regulator of development and cancer, has been shown to upregulate KDM4C. aacrjournals.orgnih.govnih.gov In glioblastoma, activation of the Wnt pathway leads to increased KDM4C protein expression. aacrjournals.orgnih.gov Mechanistically, β-catenin can directly bind to the promoter region of the KDM4C gene, driving its transcription. oup.com This establishes KDM4C as a downstream target of Wnt/β-catenin signaling, creating a feed-forward loop that promotes tumorigenesis. aacrjournals.orgnih.gov
Hypoxia-inducible factor-1α (HIF-1α) , a master regulator of the cellular response to low oxygen conditions often found in tumors, also transcriptionally activates KDM4C. pnas.orgmdpi.com Under hypoxic stress, HIF-1 activates the transcription of the KDM4C gene. mdpi.com This upregulated KDM4C then acts as a coactivator for HIF-1, enhancing the transcription of HIF-1 target genes involved in processes like metabolism and metastasis. pnas.orgfrontiersin.org This positive feedback loop between HIF-1 and KDM4C is crucial for breast cancer progression. pnas.org In non-small cell lung cancer (NSCLC), KDM4C has been shown to activate HIF1α/VEGFA signaling. nih.gove-century.us
Post-Translational Regulation of KDM4C Protein Stability and Activity
The function of the KDM4C protein is further fine-tuned by post-translational modifications, which can impact its stability and enzymatic activity.
Phosphorylation Events (e.g., by PKR)
Phosphorylation plays a critical role in controlling KDM4C protein levels. The protein kinase R (PKR), a serine-threonine kinase, can phosphorylate KDM4C at the Ser918 residue. aacrjournals.orgnih.govnih.gov This phosphorylation event signals for the ubiquitination and subsequent degradation of the KDM4C protein. aacrjournals.orgnih.govnih.gov Interestingly, the Wnt signaling pathway can counteract this degradation. Wnt3a stimulation inhibits the activity of GSK3-dependent PKR, thereby preventing KDM4C phosphorylation and leading to its stabilization and accumulation in the nucleus. aacrjournals.orgnih.govnih.gov This stabilization is essential for KDM4C to exert its oncogenic functions. aacrjournals.orgnih.gov
Preclinical Strategies for Kdm4c Targeting and Inhibition
Development and Characterization of KDM4C Inhibitors
Inhibitors targeting the catalytic domain of KDM4C are primarily designed to interfere with the enzyme's demethylation activity by targeting the active site. A common strategy involves the use of molecules that mimic the endogenous cofactor, 2-oxoglutarate (2-OG), or that chelate the essential Fe(II) ion in the catalytic center. These agents, by occupying the active site, competitively block the binding of 2-OG and prevent the demethylation of histone substrates like H3K9me3 (trimethylated lysine (B10760008) 9 on histone H3).
Beyond the active site, KDM4C possesses other functional domains, such as PHD and Tudor domains, which are involved in recognizing histone substrates and protein-protein interactions. Targeting these non-catalytic domains with allosteric modulators presents an alternative strategy for inhibition. Such compounds would not directly compete with the enzyme's cofactor but would instead bind to a different site on the enzyme, inducing a conformational change that reduces its catalytic efficiency or disrupts its interaction with chromatin.
A distinct approach to KDM4 inhibition involves the development of inhibitors based on the structure of the enzyme's natural substrate, the histone H3 tail. This peptidomimetic strategy aims to create compounds that can occupy the substrate-binding groove, offering a potential for higher selectivity compared to inhibitors that only target the highly conserved 2-OG binding pocket.
KDM4C-IN-35, also referred to as Compound 35, was developed using a peptidomimetic strategy. nih.gov Its structure is derived from the shortest peptide sequence of histone H3 required for the catalytic activity of KDM4C, which is H3(7-10)K9me3. nih.gov The key feature of this compound is the coupling of a uracil (B121893) moiety to the amino group of the lysine 9 residue within this peptide framework. nih.gov Uracil is a known iron chelator, and by incorporating it into the peptide structure, the inhibitor is designed to target the Fe(II) ion within the KDM4C active site, thereby disrupting its catalytic function. nih.gov
In vitro assays have demonstrated that this compound exhibits moderate inhibitory activity against both KDM4C and the closely related isoform KDM4A. nih.gov While specific IC50 values for this compound are not detailed in the referenced literature, related research provides context for the potency of this class of inhibitors. For instance, a subsequent analog, Compound 36, which is a hybrid peptide where the uracil-coupled lysine was substituted with C-substituted N-triazololysines, showed moderate enzymatic inhibition of KDM4C. nih.gov
Inhibitory Activity of this compound Analog
| Compound | Target | Assay | IC50 (μM) |
|---|
This table displays the reported IC50 value for an analog of this compound.
The development of peptide-based inhibitors like this compound was pursued to achieve better selectivity compared to earlier metal-chelating inhibitors that broadly target 2-OG dependent dioxygenases. nih.gov By mimicking the histone substrate, these compounds are intended to have a more specific interaction with the target enzyme. However, a detailed selectivity profile quantifying the activity of this compound against other KDM subfamilies or unrelated enzymes is not extensively documented in the available literature. The compound is noted to have activity against both KDM4A and KDM4C. nih.gov
Based on the initial search, there is no publicly available scientific literature or data specifically identifying a chemical compound named "this compound". The search results provide extensive information on the protein target, KDM4C, and various small molecule inhibitors that target it, such as SD70 and QC6352. However, "this compound" does not appear in the scientific literature as a designated name for a specific inhibitor.
Therefore, it is not possible to generate an article focusing solely on "this compound" as requested, because the preclinical strategies, in vitro efficacy, and in vivo efficacy data are not available for a compound with this designation.
To fulfill the user's request, information about a specific, named KDM4C inhibitor is required. If the user can provide an alternative, recognized name for a KDM4C inhibitor, the corresponding research findings can be gathered and presented according to the specified outline.
In Vivo Efficacy in Preclinical Animal Models
Efficacy in Tumor Growth Inhibition
KDM4C is frequently overexpressed in various human cancers, where it plays a crucial role in promoting tumorigenesis. researchgate.netnih.gov Preclinical studies using different models of KDM4C inhibition have consistently demonstrated a significant reduction in cancer cell proliferation and tumor growth.
Genetic knockdown of KDM4C has been shown to significantly suppress the proliferation and tumorigenesis of glioblastoma cells both in vitro and in vivo. researchgate.netnih.gov Similarly, pharmacological inhibition has proven effective in various cancer models. The KDM4C inhibitor SD70 has been shown to block the proliferation of prostate cancer cells and inhibit tumor growth in xenograft mouse models. nih.gov Another potent inhibitor, QC6352, demonstrated strong anti-proliferative effects against esophageal cancer cells and diminished tumor growth in breast cancer patient-derived xenograft (PDX) models. nih.govaacrjournals.org This inhibitor was also effective in reducing the growth of tumor spheroids and inducing S-phase cell-cycle arrest in oncogenic cells of renal embryonic lineage. aacrjournals.org These findings underscore the potential of KDM4C inhibitors to serve as effective anti-tumor agents.
| Inhibitor/Method | Cancer Type | Model | Key Findings | Reference |
|---|---|---|---|---|
| SD70 | Prostate Cancer | Xenograft Mouse Model | Inhibited tumor growth. | nih.govprobechem.com |
| SD70 | Lung Cancer | Xenograft Mouse Model | Effectively hindered tumor growth in a concentration-dependent manner. | researchgate.net |
| QC6352 | Breast Cancer | Patient-Derived Xenograft (PDX) | Diminished tumor growth and reduced tumor-initiating cell populations. | nih.govaacrjournals.org |
| QC6352 | Embryonic Kidney Cells | Spheroid Culture | Reduced tumor spheroid growth and proliferation. | aacrjournals.org |
| Genetic Knockdown | Glioblastoma | In vitro & In vivo | Significantly repressed proliferation and tumorigenesis. | researchgate.netnih.gov |
Suppression of Metastatic Progression
The role of KDM4C extends beyond primary tumor growth to facilitating metastatic progression. Studies have shown that KDM4C expression is often higher in metastatic prostate tumors compared to primary tumors. nih.gov Targeting KDM4C has emerged as a strategy to interfere with the metastatic cascade.
In prostate cancer, the genetic knockout of KDM4C was found to effectively suppress cancer cell migration and invasion. nih.gov Mechanistically, this was linked to the inhibition of the KDM4C/c-Myc/LDHA signaling axis, which leads to a suppression of glycolytic metabolism in cancer cells. nih.gov By interfering with this metabolic reprogramming, KDM4C inhibition reduces the production of lactate (B86563), a metabolite that can acidify the tumor microenvironment and promote cancer cell invasion. nih.gov Furthermore, KDM4C has been shown to regulate the expression of genes involved in metastasis in other cancers, such as colorectal cancer, through its influence on signaling pathways like β-catenin. nih.gov
Modulation of the Tumor Microenvironment and Immune Cell Infiltration
A critical aspect of cancer progression is the interaction between tumor cells and the surrounding microenvironment, including immune cells. KDM4C inhibition has been shown to favorably modulate the tumor microenvironment (TME) by enhancing anti-tumor immunity.
Pharmacological inhibition of KDM4C with the inhibitor SD70 was found to significantly increase the infiltration of cytotoxic CD8+ T cells into lung cancer tumors. nih.gov This effect is mediated by the upregulation of the chemokine CXCL10. nih.gov KDM4C normally represses CXCL10 transcription; its inhibition lifts this repression, leading to increased CXCL10 expression, which in turn attracts CD8+ T cells to the tumor site. nih.gov The resulting influx of activated T cells can convert an immunologically "cold" tumor, which is unresponsive to immunotherapy, into a "hot" tumor with a robust anti-tumor immune response. nih.gov This modulation of the TME suggests that KDM4C inhibitors could function not only as direct anti-cancer agents but also as immunomodulators.
| Inhibitor | Cancer Type | Key Effects on TME | Mechanism | Reference |
|---|---|---|---|---|
| SD70 | Lung Cancer | Increased CD8+ T cell infiltration and activation. | Induces CXCL10 transcription by increasing H3K36me3 binding to the CXCL10 promoter. | nih.gov |
| SD70 | Lung Cancer | Promoted proliferation, migration, and activation of CD8+ T cells. | Enhances CD8+ T cell-mediated antitumor immune response. | nih.gov |
| SD70 | Lung Cancer | Alleviated CD8+ T cell exhaustion. | Contributes to a more sustained anti-tumor immune attack. | nih.gov |
Synergistic Therapeutic Combinations with KDM4C Inhibitors
The multifaceted role of KDM4C in tumor biology, including its influence on DNA damage repair and the immune microenvironment, makes its inhibition an attractive strategy for combination therapies.
Combination with Radiotherapy
Radiotherapy is a cornerstone of cancer treatment, but its efficacy can be limited by radioresistance. KDM4C has been identified as a regulator of radiosensitivity in several cancers, including lung cancer and glioblastoma. researchgate.net Overexpression of KDM4C in glioblastoma cells resulted in increased survival and diminished DNA damage responses after X-ray irradiation. researchgate.net Treatment with the KDM4C inhibitor SD70 effectively counteracted these effects, suggesting that combining radiotherapy with KDM4C inhibition could enhance treatment outcomes. researchgate.net The mechanism involves KDM4C's role in DNA damage repair pathways; its inhibition impairs these pathways and sensitizes cancer cells to radiation-induced damage.
Combination with Immunotherapy (e.g., Immune Checkpoint Blockade)
Given the ability of KDM4C inhibitors to increase T-cell infiltration into tumors, combining them with immune checkpoint blockade (ICB) is a promising strategy. ICB drugs, such as anti-PD-L1 antibodies, work by unleashing the anti-tumor activity of T cells, but their effectiveness is often limited in "cold" tumors with few T cells.
A preclinical study in a lung cancer mouse model evaluated a triple therapy regimen consisting of the KDM4C inhibitor SD70, radiotherapy (RT), and an anti-PD-L1 antibody. nih.gov This triple combination achieved the best therapeutic efficacy, producing a superior anti-tumor effect compared to any of the treatments alone or in dual combinations. nih.gov The synergy arises from the ability of the KDM4C inhibitor to recruit T cells into the tumor, which are then activated by the checkpoint inhibitor to attack the cancer cells. nih.gov
Combination with Chemotherapy or Targeted Therapies
KDM4C is also implicated in resistance to targeted therapies. In triple-negative breast cancer, treatment with tyrosine kinase inhibitors (TKIs) can lead to the upregulation of KDM4C, which contributes to drug resistance. Combining KDM4C inhibition with TKIs has been shown to produce a synergistic effect, enhancing the cytotoxicity of the targeted therapy. Furthermore, KDM4C inhibitors like QC6352 have been shown to specifically target breast cancer stem-like cells, which are often responsible for therapy resistance and disease relapse. aacrjournals.org This suggests that combining KDM4C inhibitors with standard chemotherapy or other targeted agents could help eliminate these resistant cell populations and lead to more durable treatment responses. aacrjournals.org
Unable to Generate Article on "this compound" Due to Lack of Publicly Available Information
Following a comprehensive search of scientific literature and public databases, no specific information or published research could be found for a chemical compound designated "this compound". As a result, it is not possible to generate the requested article focusing on the preclinical strategies and biomarker identification for this specific compound.
The creation of a scientifically accurate and informative article, as per the detailed outline provided, is contingent upon the existence of publicly accessible research data. This includes experimental results, mechanistic studies, and findings from preclinical evaluations. Without such foundational information, any attempt to produce the requested content would lead to speculation or the inclusion of irrelevant data from other compounds, which would violate the explicit instructions to focus solely on "this compound".
Research into the broader class of KDM4C inhibitors reveals a dynamic field of study with numerous compounds under investigation for their therapeutic potential in various cancers. nih.govnih.gov KDM4C (Lysine Demethylase 4C) is recognized as an oncogene and a promising therapeutic target due to its overexpression in a variety of malignancies, including pancreatic, glioblastoma, prostate, and breast cancers. nih.govmdanderson.orgnih.gov
General Preclinical Strategies for KDM4C Inhibitors: Preclinical research on KDM4C inhibitors typically involves a range of strategies to determine their potential as therapeutic agents. These often include:
Biochemical Assays: To determine the potency and selectivity of the inhibitor against KDM4C and other related histone demethylases. nih.gov
Cell-Based Assays: Using cancer cell lines that overexpress KDM4C to evaluate the inhibitor's effect on cell proliferation, apoptosis (cell death), and other cancer-related cellular processes. nih.gov
In Vivo Models: Employing animal models, such as mouse xenografts, to assess the inhibitor's ability to suppress tumor growth and metastasis. nih.gov
Biomarker Identification for KDM4C-Targeted Therapies: The identification of reliable biomarkers is a critical step in developing targeted cancer therapies to ensure that the treatment is administered to patients who are most likely to benefit. audubonbio.comdrugtargetreview.com For KDM4C-targeted therapies, several potential biomarker strategies are considered:
KDM4C Expression Levels: The most direct biomarker is the expression level of the KDM4C protein or mRNA itself. High levels of KDM4C in tumor tissue could indicate sensitivity to a KDM4C inhibitor. nih.govnih.gov
Histone Methylation Status: As KDM4C specifically demethylates H3K9me3/me2 and H3K36me3/me2, the levels of these histone marks could serve as pharmacodynamic biomarkers to confirm the inhibitor is hitting its target in the tumor cells. nih.govnih.gov
Downstream Gene Expression: KDM4C regulates the expression of key oncogenes like c-Myc. nih.govnih.gov Therefore, the expression levels of such downstream targets could potentially serve as predictive biomarkers of response.
Genetic Signatures: Identifying specific gene expression signatures or mutations in tumors that correlate with sensitivity to KDM4C inhibition is an area of ongoing research. cancer-genetics.org
While these general principles apply to the development of KDM4C inhibitors, the specific data, findings, and characteristics requested for "this compound" are not available in the public domain. Should research on a compound with this name be published in the future, a detailed article as requested could then be generated.
Future Research Directions and Translational Perspectives for Kdm4c Research
Comprehensive Elucidation of KDM4C-Specific Regulatory Mechanisms
A deeper understanding of how KDM4C is regulated and how it executes its functions is paramount for developing targeted therapies. Future research must comprehensively map the upstream and downstream signaling pathways involving KDM4C.
Upstream Regulation: KDM4C expression is influenced by various factors. For instance, it is a target of the Wnt/β-catenin signaling pathway, which is crucial for its upregulation in colonospheres and glioblastoma. oup.comaacrjournals.org Hypoxia-inducible factor-1 (HIF-1) has also been shown to activate KDM4C gene transcription under hypoxic stress conditions. mdpi.com Further investigation is needed to identify other pathways and transcription factors that control KDM4C expression and activity in different cellular contexts. Additionally, natural genetic variation, such as cis-acting variants in the KDM4C gene, can lead to individual differences in its expression levels, a factor that could influence disease susceptibility and therapeutic response. nih.gov
Downstream Effectors and Interactions: KDM4C does not act in isolation. It regulates the expression of numerous oncogenes and interacts with a host of other proteins. In glioblastoma, KDM4C has a dual function of activating the oncogene c-Myc while inactivating the tumor suppressor p53. spandidos-publications.com It also interacts with the androgen receptor (AR) and estrogen receptor (ER), promoting hormone-dependent cancer cell proliferation. frontiersin.orgmdpi.com In colorectal cancer, KDM4C mediates the crosstalk between the Wnt and Notch pathways. oup.com Identifying the full spectrum of KDM4C substrates and protein-protein interactions will be crucial for understanding its role in both normal physiology and disease.
Rational Design and Development of Highly Selective and Potent KDM4C Modulators
A major hurdle in targeting KDM4 family members is the high degree of structural conservation in their active sites, which makes developing isoform-specific inhibitors challenging. acs.org Many current inhibitors target the 2-oxoglutarate (2-OG) cofactor binding site, leading to a lack of selectivity and potential off-target effects. acs.org
Future strategies will focus on:
Targeting Allosteric Sites: A promising approach is to develop inhibitors that bind to regions on the enzyme surface remote from the highly conserved active site. acs.org This could lead to greater isoform selectivity. The discovery of peptide-based inhibitors that target KDM4C through such substrate-independent interactions provides a new avenue for developing selective probes and therapeutics. acs.org
Structure-Based Drug Design: Continued structural studies of KDM4 enzymes are essential to better define their catalytic pockets and identify unique features of KDM4C that can be exploited for more precise targeting. tandfonline.com This approach has already led to the development of potent inhibitors like QC6352, which was designed based on a small fragment lead. tandfonline.comnih.gov
Novel Scaffolds: Moving beyond traditional 2-OG mimetics, exploration of novel chemical scaffolds, including those from natural products, is a key direction. frontiersin.orgresearchgate.net
Table 1: Examples of KDM4C Inhibitors
| Compound Name | Type / Mechanism | Selectivity Profile | Key Research Findings | Reference |
|---|---|---|---|---|
| KDM4C-IN-35 | Novel selective KDM4C inhibitor | Reported as selective for KDM4C | Identified as a novel research tool for studying KDM4C. | hodoodo.comtargetmol.com |
| SD70 | KDM4C-specific inhibitor | Specific for KDM4C | Enhances antitumor immunity by activating CXCL10 transcription; shows synergy with immunotherapy and radiotherapy in lung cancer. Used to block ER stress in renal cells. | bmj.commdpi.comnih.gov |
| QC6352 | Potent KDM4 family inhibitor | Potent against KDM4A/B/C (IC50: 35-104 nM) | Inhibits proliferation and tumor formation of breast cancer stem-like cells. Efficacious in breast and colon cancer PDX models. | frontiersin.orgnih.govnih.gov |
| JIB-04 | Pan-KDM4 inhibitor | Inhibits multiple Jumonji domain-containing demethylases | Inhibition increases cellular apoptosis under oxidative stress in renal cells; shows broad-spectrum antiviral activity. | mdpi.comnih.govresearchgate.net |
| CP2 | Cyclic peptide inhibitor | Potent against KDM4A/B/C, exceptional intra-subfamily selectivity | Inhibits via a substrate-competitive mechanism, demonstrating a novel approach to achieving selectivity. | frontiersin.orgtandfonline.com |
Discovery and Validation of Predictive Biomarkers for KDM4C Inhibition
To maximize the clinical benefit of KDM4C inhibitors, it is essential to identify patients who are most likely to respond. This requires the discovery and validation of predictive biomarkers.
Future research in this area should include:
Expression-Based Biomarkers: KDM4C is overexpressed in specific cancer subtypes, such as basal-like breast cancer, which could serve as a primary biomarker. frontiersin.org However, a simple high-expression level may not be sufficient. Studies have shown that in some cases, KDM4C-positive tumors respond better to conventional treatments like radiation and hormone therapy, suggesting a complex relationship between expression and therapeutic outcome. frontiersin.org
Genetic and Epigenetic Markers: The presence of mutations in specific signaling pathways that regulate or are regulated by KDM4C (e.g., Wnt, p53) could predict sensitivity to its inhibition. For example, the effectiveness of the EZH2 inhibitor tazemetostat (B611178) is enriched in patients with EZH2 mutations, providing a model for biomarker development for KDM4C-targeted therapies. nih.gov
Functional Imaging and Target Engagement: Developing assays to measure KDM4C activity in tumors, such as measuring H3K9me3 levels in response to treatment, could serve as a direct pharmacodynamic biomarker to confirm target engagement and predict response. tandfonline.com
Exploration of KDM4C's Role and Therapeutic Potential Beyond Oncology (e.g., Renal Diseases)
While much of the focus has been on cancer, KDM4C plays important roles in other physiological and pathological processes. A significant future direction is to explore its therapeutic potential in non-oncological diseases.
Renal Disease: Emerging evidence strongly implicates KDM4C in kidney function and disease. mdpi.comnih.gov Studies have shown that KDM4C is essential for normal kidney development in zebrafish. nih.govresearchgate.net In models of acute kidney injury (AKI), KDM4C appears to have a protective role; its deletion or inhibition with JIB-04 aggravated injury, increased fibrosis, and enhanced cellular apoptosis under stress. nih.govresearchgate.netresearchgate.net Furthermore, KDM4C is involved in the epigenetic response to endoplasmic reticulum (ER) stress in renal tubular cells, where its inhibition can suppress the expression of stress-response genes. mdpi.com These findings suggest that modulating KDM4C activity could be a novel therapeutic strategy for AKI and other renal pathologies.
Other Potential Areas: Given KDM4C's role in fundamental processes like metabolism and inflammation, its potential involvement in cardiovascular diseases, neurodegenerative disorders, and viral infections warrants investigation. nih.govresearchgate.net
Investigation of Combinatorial Epigenetic Targeting Strategies
Targeting a single epigenetic pathway is often insufficient to overcome the complexity and adaptability of diseases like cancer. Therefore, a critical area of future research is the investigation of combination therapies involving KDM4C inhibitors.
Combination with Immunotherapy: A key finding is that inhibiting KDM4C can remodel the tumor immune microenvironment. Pharmacological inhibition of KDM4C in lung cancer models increased the infiltration and activation of CD8+ T cells by upregulating the chemokine CXCL10. bmj.comnih.gov This provides a strong rationale for combining KDM4C inhibitors with immune checkpoint blockades (e.g., anti-PD-L1 antibodies). A triple therapy of a KDM4C inhibitor (SD70), radiotherapy, and an anti-PD-L1 antibody showed the best therapeutic efficacy in a preclinical lung cancer model. bmj.com
Combination with Other Epigenetic Drugs: Since epigenetic modifications often work in concert, combining inhibitors of different epigenetic enzymes is a logical strategy. frontiersin.org Preclinical studies suggest synergy between KDM4C inhibitors and menin inhibitors (e.g., MI-503) in MLL-rearranged acute myeloid leukemia (AML). nih.gov
Epi-editing plus Epi-drugs: A novel futuristic approach involves combining a small molecule inhibitor (an "epi-drug") with epigenetic editing tools like CRISPRoff. This strategy would simultaneously inhibit the KDM4C protein's enzymatic activity and repress the expression of the KDM4C gene itself, potentially leading to a more profound and durable anti-cancer effect and preventing compensatory upregulation of the target gene.
Table 2: Investigated Combinatorial Strategies for KDM4C Inhibition
| Combination Partner | Example | Rationale / Mechanism | Disease Context | Reference |
|---|---|---|---|---|
| Immunotherapy (Checkpoint Inhibitor) | Anti-PD-L1 Antibody | KDM4C inhibition increases CD8+ T cell infiltration and activation via CXCL10, making tumors more responsive to immunotherapy. | Lung Cancer | bmj.com |
| Radiotherapy | - | KDM4C is a regulator of radiosensitivity. Inhibition can enhance the effects of radiation, partly through immune modulation. | Lung Cancer | targetmol.combmj.com |
| Epigenetic Inhibitor (Menin inhibitor) | MI-503 | Synergistic apoptosis induction in MLL-rearranged leukemia cells; combination leads to downregulation of MYC target genes. | Acute Myeloid Leukemia (AML) | nih.gov |
| Epigenetic Editing | CRISPRoff | Simultaneously inhibit KDM4C protein activity and repress KDM4C gene expression to prevent compensatory upregulation. | Cancer (Preclinical Concept) | researchgate.net |
Q & A
Q. What experimental methodologies are recommended for validating the inhibitory activity of KDM4C-IN-35 in vitro?
- Methodological Answer : Use enzyme activity assays (e.g., fluorescence-based or AlphaScreen assays) with recombinant KDM4C protein. Include positive controls (e.g., known inhibitors like JIB-04) and negative controls (e.g., DMSO-only treatments). Quantify IC₅₀ values using dose-response curves (4–6 replicates) and validate via Western blotting for H3K36me2/me3 levels post-treatment .
- Data Interpretation : Compare inhibition kinetics with existing literature to assess potency discrepancies. For example, inconsistencies in IC₅₀ values may arise from differences in assay conditions (e.g., substrate concentration, pH) .
Q. How should researchers design a robust literature review to contextualize this compound’s mechanism of action?
- Methodological Answer :
- Use structured databases (PubMed, Scopus) with search terms: “KDM4C inhibitors”, “epigenetic therapy”, “H3K36 methylation”.
- Filter for primary research articles (avoid reviews/meta-analyses) published in the last 10 years.
- Critically evaluate study designs: in vitro vs. in vivo models, specificity assays (e.g., off-target effects on other KDMs), and validation methods (e.g., CRISPR/Cas9 knockout controls) .
- Key Consideration : Highlight gaps, such as limited data on this compound’s pharmacokinetics in in vivo models .
Q. What statistical approaches are appropriate for analyzing dose-dependent responses in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log(inhibitor) vs. normalized response) to calculate IC₅₀ values. Use software like GraphPad Prism for curve fitting and error propagation analysis. Report confidence intervals and assess outliers via Grubbs’ test. For multi-experiment datasets, use ANOVA with post-hoc corrections .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported selectivity profiles of this compound across studies?
- Methodological Answer :
- Cross-validate using orthogonal assays: Compare results from thermal shift assays (detecting target engagement) with cellular activity assays (e.g., siRNA rescue experiments).
- Analyze structural data (e.g., co-crystallization studies) to identify binding site variations affecting selectivity.
- Replicate conflicting studies under standardized conditions (e.g., identical cell lines, assay buffers) to isolate variables causing discrepancies .
- Example : A 2023 study reported off-target effects on KDM5B, while earlier work claimed high specificity. This may stem from differences in cellular context (e.g., overexpression systems vs. endogenous protein) .
Q. What strategies are recommended for optimizing this compound’s bioavailability in preclinical models?
- Methodological Answer :
- Perform ADMET profiling: Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 model).
- Use prodrug approaches (e.g., esterification) to enhance solubility.
- Validate improvements via pharmacokinetic studies in rodent models, measuring AUC, Cmax, and half-life. Include tissue distribution analysis to confirm target organ penetration .
Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound datasets?
- Methodological Answer :
- Deposit raw data (e.g., NMR spectra, HPLC chromatograms) in domain-specific repositories (e.g., Chemotion, Zenodo) with unique DOIs.
- Use standardized metadata templates (e.g., ISA-Tab) to describe experimental conditions, instruments, and protocols.
- Adopt machine-readable formats (e.g., SDF for chemical structures, CSV for numerical data) to enhance interoperability .
Q. What experimental controls are critical for confirming this compound’s on-target effects in epigenetic studies?
- Methodological Answer :
- Genetic controls: Use CRISPR/Cas9-mediated KDM4C knockout or shRNA knockdown cells to compare phenotypic outcomes (e.g., differentiation, proliferation) with pharmacological inhibition.
- Pharmacological controls: Co-treat with demethylase inhibitors (e.g., 2-oxoglutarate analogs) to validate mechanism-specific effects.
- Off-target profiling: Screen against a panel of epigenetic enzymes (e.g., HDACs, other KDMs) at 10× IC₅₀ concentrations .
Data Management and Reproducibility
Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?
- Methodological Answer :
- Provide step-by-step procedures with critical parameters (e.g., reaction temperature, solvent purity, catalyst loading).
- Include characterization data (e.g., ¹H/¹³C NMR, HRMS) for intermediates and final compounds.
- Publish detailed spectral data in supplementary materials, adhering to COSMO (Community-Wide Standards for Molecular Optimization) guidelines .
Q. What frameworks can be used to evaluate the ethical implications of this compound research?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For animal studies, follow ARRIVE 2.0 guidelines for reporting and obtain approval from institutional ethics committees. For human cell lines, confirm compliance with GDPR or HIPAA for data anonymization .
Cross-Disciplinary Considerations
Q. How can computational chemistry enhance the development of this compound analogs?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
